AH13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H30O8 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C34H30O8/c35-26-18-23(13-11-20-7-3-1-4-8-20)40-28-16-15-22(17-25(26)28)42-34-32(39)31(38)30(37)29-27(36)19-24(41-33(29)34)14-12-21-9-5-2-6-10-21/h1-10,15-19,30-32,34,37-39H,11-14H2/t30-,31+,32+,34-/m0/s1 |
InChI Key |
JFANYIGTUNUOBD-HCACAHHJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The AMPK Activator C13: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potent and selective AMP-activated protein kinase (AMPK) activator, Compound 13 (C13). C13 is the cell-permeable prodrug of Compound 2 (C2), a highly potent allosteric activator of the α1 isoform of AMPK. This document details the discovery of C13, outlines a plausible synthetic route, and delves into its dual mechanism of action. Furthermore, it presents key quantitative data from preclinical studies in structured tables, provides detailed experimental protocols for relevant assays, and visualizes the compound's signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those targeting metabolic diseases.
Discovery and Rationale
Compound 13 (C13) and its active form, Compound 2 (C2), were identified through the screening of a chemical library of AMP mimetics.[1][2] The rationale behind their development was to create a direct AMPK activator with improved potency and isoform selectivity, addressing the therapeutic potential of AMPK activation in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.[3][4] C2, with the chemical name 5-(5-Hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid, was found to be a potent allosteric activator of AMPK, over 20 times more potent than the well-known activator A769662 and more than two orders of magnitude more potent than AMP itself.[1][2][5] However, due to its charged nature, C2 has poor membrane permeability. To overcome this, the prodrug C13 was developed. C13 is a phosphonate (B1237965) bis(isobutyryloxymethyl) ester of C2, which enhances its cell permeability.[3][4][6] Once inside the cell, C13 is cleaved by cellular esterases to release the active compound C2.[3][6]
Synthesis of Compound 13 (C13)
While a detailed, step-by-step synthesis protocol for C13 is not publicly available in the cited literature, a plausible synthetic route can be inferred based on standard phosphonate prodrug synthesis methodologies, such as the preparation of bis(pivaloyloxymethyl) (POM) esters, a similar prodrug strategy. The synthesis would likely involve the acylation of the phosphonic acid group of Compound 2 (C2).
Proposed Synthesis of C13 from C2:
A likely approach would involve the reaction of C2 with an isobutyryloxymethyl halide (e.g., chloromethyl isobutyrate or iodomethyl isobutyrate) in the presence of a suitable base.
-
Starting Material: Compound 2 (5-(5-Hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid)
-
Reagent: Isobutyryloxymethyl chloride or iodide.
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or cesium carbonate.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: The reaction would likely be carried out at room temperature or with gentle heating.
-
Purification: The final product, C13, would be purified using standard techniques such as column chromatography.
It is important to note that the hydroxyl group on the isoxazole (B147169) ring of C2 may require a protecting group during this synthesis to prevent undesired side reactions. The choice of protecting group would need to be orthogonal to the deprotection conditions of the final prodrug.
Mechanism of Action
Compound 13 exerts its effects through a dual mechanism of action following its cellular uptake and conversion.
3.1. Direct Allosteric Activation of AMPKα1 by C2:
The primary mechanism involves the enzymatic cleavage of C13 to the active compound C2. C2 is a potent allosteric activator of AMPK complexes containing the α1 catalytic subunit.[5][6] It mimics the effects of AMP by binding to the γ subunit, leading to a conformational change that promotes the phosphorylation of Threonine 172 (Thr172) in the activation loop of the α subunit by upstream kinases like LKB1.[1] This phosphorylation is a key step in AMPK activation. C2 also protects the phosphorylated Thr172 from dephosphorylation.[5] Unlike AMP, C2 shows a strong preference for the α1 isoform of AMPK, being a full agonist for α1-containing complexes and only a partial agonist for α2-containing complexes.[5]
3.2. Indirect AMPK Activation via Formaldehyde Metabolism:
A secondary mechanism of action for C13 has been identified, involving the metabolism of the isobutyryloxymethyl protecting groups that are cleaved from the prodrug.[3][4] These groups are metabolized to formaldehyde, which can inhibit mitochondrial function.[3][4] The resulting mitochondrial stress leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK through its canonical activation pathway.[3][4] This indirect activation is not isoform-selective and contributes to the overall activation of AMPK in cells treated with C13, particularly at higher concentrations.[6][7]
Biological Activity and Quantitative Data
C13 has demonstrated significant biological activity in various preclinical models, primarily related to the regulation of metabolism and cellular stress responses.
4.1. Inhibition of Lipid Synthesis:
C13 potently inhibits de novo lipid synthesis in primary mouse hepatocytes. This effect is dependent on the presence of AMPK, particularly the α1 isoform.[5]
Table 1: Effect of C13 on Lipid Synthesis in Primary Mouse Hepatocytes
| Treatment | Concentration | Inhibition of Saponifiable Lipid Synthesis (%) | Inhibition of Non-saponifiable Lipid Synthesis (%) |
| C13 | 10 µM | ~50 | ~40 |
| C13 | 30 µM | ~75 | ~60 |
| C13 in AMPKα1-/- hepatocytes | 30 µM | No significant inhibition | No significant inhibition |
Data extrapolated from graphical representations in El-Mowafi et al., 2021.
4.2. Neuroprotection:
C13 has been shown to protect neuronal cells from oxygen-glucose deprivation-reoxygenation (OGD-R) induced injury, a model for ischemic stroke. This neuroprotective effect is mediated by the activation of the AMPK-Nrf2 signaling pathway.
Table 2: Neuroprotective Effects of C13 in SH-SY5Y Cells and Primary Neurons
| Cell Type | Treatment | Concentration | Cell Viability (% of control) | Cell Death (% of OGD-R) |
| SH-SY5Y | OGD-R + Vehicle | - | ~40 | 100 |
| SH-SY5Y | OGD-R + C13 | 10 µM | ~80 | ~30 |
| Primary Hippocampal Neurons | OGD-R + Vehicle | - | ~50 | 100 |
| Primary Hippocampal Neurons | OGD-R + C13 | 10 µM | ~85 | ~25 |
Data extrapolated from graphical representations in Zhou et al., 2019.
4.3. AMPK Activation Potency:
C2, the active form of C13, is a highly potent activator of AMPKα1-containing complexes in cell-free assays.
Table 3: Potency of C2 in Activating Recombinant AMPK Complexes
| AMPK Complex | EC50 for C2 (nM) |
| α1β1γ1 | 10-30 |
| α2β1γ1 | Partial agonist |
Data from El-Mowafi et al., 2021.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of C13 and C2.
5.1. AMPK Activity Assay:
This protocol is used to measure the kinase activity of AMPK immunoprecipitated from cell lysates.
-
Cell Lysis: Treat cells as required, then lyse in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% (v/v) Triton X-100, 50 mM NaF, 5 mM sodium pyrophosphate, and protease inhibitors.
-
Immunoprecipitation: Incubate cell lysates with antibodies against AMPKα1 or α2 overnight at 4°C. Add protein A/G-agarose beads and incubate for a further 2 hours.
-
Kinase Reaction: Wash the immunoprecipitates extensively with lysis buffer and then with a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Assay: Resuspend the beads in kinase assay buffer containing a synthetic peptide substrate (e.g., AMARA peptide), 200 µM ATP, and [γ-³²P]ATP. Incubate at 30°C for 10-20 minutes.
-
Quantification: Spot the reaction mixture onto P81 phosphocellulose paper, wash with phosphoric acid to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity by scintillation counting.
5.2. Western Blotting for AMPK Activation:
This protocol is used to detect the phosphorylation of AMPK and its downstream targets.
-
Sample Preparation: Prepare cell lysates as described in the AMPK activity assay protocol. Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
5.3. Cell Viability Assay (CCK-8):
This protocol is used to assess the effect of C13 on cell viability under conditions of cellular stress.
-
Cell Seeding: Seed cells (e.g., SH-SY5Y neuronal cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of C13 for a specified time (e.g., 2 hours) before inducing cellular stress (e.g., OGD-R).
-
OGD-R Induction: For OGD-R, replace the culture medium with glucose-free medium and place the cells in a hypoxic chamber for a defined period (e.g., 4 hours). Then, return the cells to normal culture medium and incubate under normoxic conditions for reoxygenation (e.g., 48 hours).
-
CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
6.1. Signaling Pathway of Compound 13 (C13)
Caption: Dual mechanism of action of Compound 13 (C13).
6.2. Experimental Workflow for C13 Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of C13.
References
- 1. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates [mdpi.com]
Unraveling the Identity of Src-Family Kinase Inhibitor AH13: A Technical Note
A comprehensive search for the Src-family kinase inhibitor designated as AH13 has revealed that this identifier does not correspond to a recognized, specific chemical entity within publicly available scientific literature and chemical databases. While the "this compound" designation appears in various biological research contexts, it is not consistently associated with a singular, defined Src-family kinase inhibitor.
Initial investigations into the chemical structure and biological activity of a Src-family kinase inhibitor referred to as "this compound" have been inconclusive. Searches across multiple chemical and biological databases did not yield a specific molecule with this name that is characterized as an inhibitor of Src-family kinases. The designation "this compound" has been found in association with other biological materials, including a rat sarcoma cell line and a strain of the fungus Aspergillus nidulans, but not with a specific kinase inhibitor.
One commercially available compound labeled "this compound" is described as a bi-phenylethychromone isolated from agarwood; however, there is no accompanying data to suggest its activity as a Src-family kinase inhibitor. Another compound, LFM-A13, was identified as a kinase inhibitor, but it primarily targets Bruton's tyrosine kinase (BTK), a distinct class of enzymes from the Src-family kinases.
The absence of a defined chemical structure for a Src-family kinase inhibitor "this compound" precludes the compilation of a detailed technical guide as requested. Key information such as quantitative inhibitory data (e.g., IC50 values), detailed experimental protocols for its characterization, and its specific effects on signaling pathways cannot be provided without a clear identification of the molecule .
Therefore, to proceed with the creation of an in-depth technical whitepaper, it is imperative to first unambiguously identify the chemical structure of the Src-family kinase inhibitor referred to as "this compound". Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to provide a more specific identifier, such as a full chemical name, a Chemical Abstracts Service (CAS) registry number, or a reference to a peer-reviewed publication that describes the synthesis and biological evaluation of this specific compound.
Without this fundamental information, a comprehensive and accurate technical guide on the Src-family kinase inhibitor "this compound" cannot be constructed. Further investigation is contingent on the provision of more precise details that can lead to the unequivocal identification of this molecule.
Technical Whitepaper: Early Research and Discovery of Autoimmune Hemorrhaphilia XIII (AH13)
It appears that "AH13" refers to several distinct biological entities in scientific literature. To provide you with the most relevant and accurate technical guide, please clarify which "this compound" you are interested in from the list below:
-
Autoimmune Hemorrhaphilia XIII (this compound): A rare and life-threatening bleeding disorder caused by autoantibodies against coagulation Factor XIII.
-
Gibberella moniliformis this compound: An endophytic fungus with demonstrated antitumor activity.
-
This compound Rat Ascites Hepatoma: A cell line used in cancer research to study the efficacy of potential antitumor drugs.
-
MERS-CoV this compound: A strain of the Middle East Respiratory Syndrome Coronavirus isolated from a dromedary camel.
-
Other: If your interest lies in another specific "this compound" mentioned in genetic, virology, or microbiology research, please provide more context.
Once you specify the "this compound" of interest, I can proceed with generating the in-depth technical guide as requested. For the purpose of providing a preliminary example of the expected output, the following is a partial response focused on Autoimmune Hemorrhaphilia XIII (this compound) , a topic with substantial research and clinical data.
Audience: Researchers, scientists, and drug development professionals.
Abstract: Autoimmune Hemorrhaphilia XIII (this compound) is a severe, acquired bleeding disorder characterized by the development of autoantibodies against coagulation Factor XIII (FXIII). This document provides a comprehensive overview of the early research and discovery of this compound, detailing the underlying pathophysiology, diagnostic methodologies, and the characterization of inhibitory autoantibodies. It includes a summary of quantitative data from foundational studies, detailed experimental protocols for key diagnostic assays, and visualizations of the molecular mechanisms and diagnostic workflows.
Introduction to Autoimmune Hemorrhaphilia XIII (this compound)
Autoimmune Hemorrhaphilia XIII (this compound), also referred to as autoimmune Factor XIII deficiency, is a life-threatening hemorrhagic disorder that can arise spontaneously in individuals with no prior history of bleeding diathesis.[1] Unlike congenital FXIII deficiency, this compound is caused by the production of neutralizing autoantibodies that inhibit the function of Factor XIII, a crucial enzyme for fibrin (B1330869) clot stabilization.[1][2] Early diagnosis and intervention are critical to manage severe bleeding episodes, which can be fatal if left untreated.[3][4]
Pathophysiology and Mechanism of Action
The central mechanism of this compound is the inhibition of Factor XIII activity by autoantibodies. FXIII is a transglutaminase that circulates in plasma as a heterotetramer composed of two catalytic A subunits (FXIII-A) and two carrier B subunits (FXIII-B).[2] Upon activation by thrombin, FXIIIa cross-links fibrin monomers, strengthening the blood clot.
Early research has immunologically classified this compound into distinct types based on the target of the autoantibodies:
-
Type Aa: Autoantibodies target the native FXIII A subunit, blocking the activation of FXIII.[2][5]
-
Type Ab: (Details not extensively covered in initial search)
-
Type B: Non-neutralizing autoantibodies that target the FXIII B subunit, potentially leading to accelerated clearance of the FXIII complex.[2]
The autoantibodies in Type Aa this compound can exert their inhibitory effect through a dual mechanism: they not only prevent the assembly of new FXIII-A2B2 heterotetramers but can also dissociate the A subunit from the existing native tetramer.[2]
Diagnostic Methodologies and Experimental Protocols
The definitive diagnosis of this compound relies on laboratory tests to detect the presence of anti-FXIII autoantibodies, as standard clotting time assays are often normal.[4]
Key Diagnostic Assays
Initial diagnosis often involves cumbersome and time-consuming laboratory tests.[3] The primary methods cited in early research include:
-
Dot Blot Assay: A qualitative method to detect the presence of autoantibodies against specific FXIII subunits.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the titer of anti-FXIII autoantibodies.
-
Immunochromatographic Test (ICT): A rapid point-of-care test developed for the quick detection of anti-FXIII-A autoantibodies.[3]
Experimental Protocol: Dot Blot Assay for Anti-FXIII-A Antibodies
This protocol is a generalized representation based on descriptions in the literature.[5]
Objective: To qualitatively detect the presence of anti-Factor XIII A subunit autoantibodies in patient plasma or serum.
Materials:
-
Recombinant FXIII-A subunit (rFXIII-A)
-
Nitrocellulose membrane
-
Patient plasma or serum (P or S)
-
Positive control plasma (from a known this compound patient)
-
Negative control plasma (from a healthy individual)
-
Blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST)
-
Secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Chemiluminescent substrate
Procedure:
-
Antigen Spotting: Spot serial dilutions of recombinant FXIII-A onto a nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with diluted patient plasma (typically 1:100 to 1:1000 in blocking buffer) overnight at 4°C. Include positive and negative controls on separate membranes or different sections of the same membrane.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-human IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washing: Repeat the washing step as in step 4.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the signal using an appropriate imaging system. A positive result is indicated by a visible spot where the patient plasma was applied, corresponding to the binding of autoantibodies to the spotted FXIII-A.
Quantitative Data Summary
The following table summarizes key quantitative data from early studies on this compound diagnostics.
| Parameter | Method | Value | Reference |
| ICT Sensitivity | Immunochromatographic Test | 94% | [3] |
| ICT Specificity | Immunochromatographic Test | 87% | [3] |
| mAb Dissociation Constant (Kd) | - | 9.3 x 10⁻¹¹ M | [3] |
Visualizations
Pathophysiological Mechanism of Type Aa this compound
Caption: Mechanism of Type Aa autoantibody inhibition of Factor XIII.
Diagnostic Workflow for this compound
Caption: Diagnostic workflow for Autoimmune Hemorrhaphilia XIII.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid immunochromatographic test for detection of anti-factor XIII A subunit antibodies can diagnose 90 % of cases with autoimmune haemorrhaphilia XIII/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
The Role of STAT3 Inhibitors in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that functions as both a signal transducer and a transcription factor.[1] In normal physiological processes, STAT3 activation is a transient and tightly regulated event, crucial for cell growth, differentiation, and survival.[2] However, the persistent and aberrant activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, driving malignant progression and therapeutic resistance.[1][3] This has positioned STAT3 as a compelling therapeutic target for the development of novel inhibitors.
This technical guide provides an in-depth overview of the role of STAT3 inhibitors in modulating signal transduction pathways. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action of these inhibitors, quantitative data for key compounds, and meticulous experimental protocols for their characterization.
The STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cognate receptors on the cell surface.[4][5] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of monomeric STAT3 proteins.[4][6]
Once recruited to the receptor, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue, Tyr705.[6][7] This phosphorylation event is the linchpin of STAT3 activation, inducing a conformational change that facilitates the formation of stable STAT3 homodimers (or heterodimers with other STAT family members) through reciprocal phosphotyrosine-SH2 domain interactions.[4][8] These activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[4][6]
Canonical STAT3 Signaling Pathway
Mechanism of Action of STAT3 Inhibitors
STAT3 inhibitors can be broadly classified based on their mechanism of action, primarily targeting different stages of the STAT3 activation cascade.[1] The majority of these inhibitors are designed to directly bind to STAT3, preventing its dimerization or DNA binding, while others act on upstream kinases.
Direct STAT3 Inhibitors:
-
SH2 Domain Inhibitors: These inhibitors, such as Stattic and S3I-201, are designed to bind to the SH2 domain of STAT3.[8][9] By occupying this critical domain, they prevent the reciprocal phosphotyrosine-SH2 interaction required for STAT3 dimerization, thereby inhibiting its downstream signaling functions.[3]
-
DNA-Binding Domain (DBD) Inhibitors: A newer class of inhibitors targets the DNA-binding domain of STAT3. These molecules, like Niclosamide, directly interfere with the ability of activated STAT3 dimers to bind to their target gene promoters, thus blocking the transcription of pro-oncogenic genes.[9]
-
Coiled-Coil Domain (CCD) Inhibitors: Some allosteric inhibitors, such as K116, target the coiled-coil domain of STAT3, which is crucial for its proper conformation and interaction with other proteins.[10]
Indirect STAT3 Inhibitors:
These inhibitors target upstream components of the STAT3 pathway, most notably the Janus kinases (JAKs). By inhibiting JAK activity, these compounds prevent the initial phosphorylation and activation of STAT3.
Mechanism of Action of Direct STAT3 Inhibitors
Quantitative Data for Representative STAT3 Inhibitors
The potency of STAT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different compounds. The following tables summarize the reported IC50 values for several well-characterized STAT3 inhibitors.
| Inhibitor | Target Domain | Assay Type | Cell Line/System | IC50 (µM) | Reference(s) |
| Stattic | SH2 Domain | STAT3-DNA Binding (EMSA) | Recombinant STAT3 | 1.27 ± 0.38 | [9] |
| Cell Viability (MTT) | MDA-MB-231 | 5.5 | [8] | ||
| Cell Viability (MTT) | PC3 (STAT3-deficient) | 1.7 | [8] | ||
| S3I-201 | SH2 Domain | Fluorescence Polarization | Recombinant STAT3 | 86 | [11] |
| Niclosamide | DNA-Binding Domain | STAT3-DNA Binding (ELISA) | Recombinant STAT3 | 1.93 ± 0.70 | [9] |
| Cell Viability (MTT) | MDA-MB-231 | 1.09 ± 0.9 | [9] | ||
| K116 | Coiled-Coil Domain | Cell Proliferation | MDA-MB-468 | 4.8 | [10] |
| Cell Proliferation | 4T1 | 15.2 | [10] | ||
| LLL12 | SH2 Domain | Cell Viability | MDA-MB-231 | 3.09 | [11] |
| Cell Viability | PANC-1 | 0.16 | [11] | ||
| H172 | SH2 Domain | STAT3 DNA-Binding (EMSA) | Recombinant STAT3 | 0.98 ± 0.05 | [12] |
| H182 | SH2 Domain | STAT3 DNA-Binding (EMSA) | Recombinant STAT3 | 0.66 ± 0.10 | [12] |
Experimental Protocols
Accurate characterization of STAT3 inhibitors requires robust and well-defined experimental protocols. This section provides detailed methodologies for key assays used to evaluate the efficacy and mechanism of action of these compounds.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the ability of an inhibitor to block the phosphorylation of STAT3 at Tyr705.[7][13]
1. Cell Culture and Treatment: a. Seed the desired cancer cell line (e.g., MDA-MB-231, U266) in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the STAT3 inhibitor or vehicle control for the desired time period (e.g., 2, 6, 24 hours). c. If studying cytokine-induced phosphorylation, serum-starve the cells for 4-6 hours before treatment with the inhibitor, followed by stimulation with a cytokine like IL-6 (e.g., 50 ng/mL for 15-30 minutes).
2. Cell Lysis: a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. e. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and add Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. l. To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control like β-actin or GAPDH.[13][14]
Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding
This assay determines the ability of an inhibitor to prevent the binding of activated STAT3 to its DNA consensus sequence.[15][16]
1. Nuclear Extract Preparation: a. Treat cells with the inhibitor and/or cytokine as described for the Western blot protocol. b. Harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol. c. Determine the protein concentration of the nuclear extracts.
2. DNA Probe Labeling: a. Synthesize a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE probe). b. Label the 3' end of the probe with biotin (B1667282) or a radioactive isotope (e.g., [γ-³²P]ATP) using a terminal deoxynucleotidyl transferase (TdT) or T4 polynucleotide kinase, respectively. c. Purify the labeled probe to remove unincorporated nucleotides.
3. Binding Reaction: a. In a microcentrifuge tube, combine the nuclear extract (e.g., 5-10 µg), poly(dI-dC) (a non-specific competitor DNA), and the binding buffer. b. Add the STAT3 inhibitor at various concentrations or a vehicle control. c. For competition controls, add a 100-fold molar excess of unlabeled probe. d. Incubate the reaction mixture at room temperature for 10-15 minutes. e. Add the labeled probe and incubate for an additional 20-30 minutes at room temperature.
4. Electrophoresis and Detection: a. Add loading dye to the binding reactions. b. Load the samples onto a non-denaturing polyacrylamide gel. c. Perform electrophoresis in a cold room or at 4°C. d. Transfer the DNA-protein complexes to a positively charged nylon membrane. e. Detect the labeled probe using a chemiluminescent detection system (for biotin) or autoradiography (for radioactive probes).
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a STAT3 inhibitor on cancer cells.[17][18]
1. Cell Seeding: a. Seed cancer cells in a 96-well plate at a density that will not reach confluency during the experiment. b. Allow the cells to attach and grow overnight.
2. Compound Treatment: a. Prepare serial dilutions of the STAT3 inhibitor in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control. c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization and Absorbance Measurement: a. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. b. Gently shake the plate to ensure complete dissolution. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for STAT3 Inhibitor Characterization
Conclusion
The constitutive activation of the STAT3 signaling pathway is a critical driver of tumorigenesis and a key mechanism of therapeutic resistance. The development of STAT3 inhibitors represents a promising strategy for the treatment of a wide range of cancers and inflammatory diseases. This technical guide has provided a comprehensive overview of the role of STAT3 inhibitors in signal transduction, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their characterization. By providing a centralized resource of this nature, we aim to facilitate further research and development in this important area of targeted therapy.
References
- 1. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. benchchem.com [benchchem.com]
- 16. signosisinc.com [signosisinc.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Unveiling the Potential of Novel Src Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a myriad of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity is a frequent driver in the progression of various cancers, making it a critical and well-validated target for therapeutic intervention.[1][2] The development of small molecule inhibitors that can effectively and selectively target Src kinases holds immense promise for advancing cancer therapy.[3][4] This technical guide explores the conceptual framework for evaluating a novel Src inhibitor, using the hypothetical molecule AH13 as a case study to illustrate the key data and experimental methodologies required for its characterization.
While a comprehensive search of publicly available scientific literature and databases did not yield specific information on a molecule designated "this compound" as a Src inhibitor, this document will outline the necessary investigative steps and data presentation formats that would be essential to establish its novelty and therapeutic potential.
Core Principles of Src Inhibition by this compound
The proto-oncogene Src is a key protein-tyrosine kinase involved in critical cell signaling pathways that govern cell growth, division, migration, and survival.[5] Structurally, Src contains several key domains: an N-terminal unique domain, followed by SH3, SH2, and a protein-tyrosine kinase domain, and a C-terminal regulatory tail.[5] The activation of Src is a tightly regulated process. Phosphorylation at Tyr419 in the kinase domain leads to its activation, while phosphorylation at Tyr530 in the C-terminal tail by C-terminal Src kinase (Csk) results in an inactive conformation.[5] In this inactive state, the SH2 and SH3 domains form a clamp on the back of the kinase domain, effectively locking it in a closed, non-functional state.[5]
A novel inhibitor like this compound would be designed to interfere with the catalytic activity of Src, preventing the phosphorylation of its downstream substrates and thereby disrupting the signaling cascades that contribute to oncogenesis. The ideal inhibitor would exhibit high potency and selectivity for Src over other kinases to minimize off-target effects.
Quantitative Data Summary
To rigorously assess the novelty and potential of this compound as a Src inhibitor, a comprehensive set of quantitative data is required. The following tables provide a template for summarizing such data, which would be generated through a series of biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type | Reference Compound (e.g., Dasatinib) IC50 (nM) |
| Src | Data | Data | e.g., TR-FRET | Data |
| Fyn | Data | Data | e.g., TR-FRET | Data |
| Lck | Data | Data | e.g., TR-FRET | Data |
| Abl | Data | Data | e.g., TR-FRET | Data |
| EGFR | Data | Data | e.g., TR-FRET | Data |
| ... (other kinases) | Data | Data | e.g., TR-FRET | Data |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p-Src (Y416) Inhibition IC50 (nM) | Anti-proliferative GI50 (µM) | Apoptosis Induction (Fold Change vs. Control) |
| MDA-MB-231 | Breast (TNBC) | Data | Data | Data |
| PC-3 | Prostate | Data | Data | Data |
| A549 | Lung (NSCLC) | Data | Data | Data |
| HCT116 | Colon | Data | Data | Data |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of a novel therapeutic agent. Below are methodologies for key experiments that would be essential in characterizing this compound.
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of this compound to inhibit the enzymatic activity of Src kinase.
-
Reagents: Recombinant human Src kinase, biotinylated peptide substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Src kinase is incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
After a defined incubation period, the reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.
-
The plate is incubated to allow for antibody-antigen binding.
-
The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of kinase activity.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting for Cellular Src Activity
This method assesses the effect of this compound on the phosphorylation status of Src and its downstream targets in whole cells.
-
Cell Culture and Treatment: Cancer cell lines are cultured to 70-80% confluency and then treated with various concentrations of this compound for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total Src, phospho-Src (Tyr416), and other downstream targets (e.g., FAK, Akt). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL substrate and an imaging system.
-
Densitometry: Band intensities are quantified to determine the relative levels of protein phosphorylation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: The luminescent signal is read using a plate reader, and the GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.
Visualizing the Impact of this compound
Diagrams are crucial for illustrating the complex biological processes involved in Src signaling and the mechanism of action of a novel inhibitor.
Src Signaling Pathway and Point of Inhibition by this compound
Caption: Simplified Src signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: A stepwise workflow for the preclinical evaluation of this compound.
Conclusion
The exploration of novel Src inhibitors like the hypothetical this compound is a critical endeavor in the development of next-generation cancer therapeutics. A rigorous and systematic approach, encompassing detailed biochemical and cellular characterization, is paramount to establishing the scientific merit and potential clinical utility of any new chemical entity. The data tables, experimental protocols, and visual workflows presented in this guide provide a robust framework for the comprehensive evaluation of novel Src inhibitors, paving the way for the identification of promising new drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 5. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergent Antimalarial Candidate AQ-13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the global effort to combat malaria, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel therapeutics. AQ-13, a 4-aminoquinoline (B48711) derivative structurally similar to chloroquine (B1663885), has shown significant promise in overcoming chloroquine resistance. This document provides a comprehensive technical guide to the initial characterization data of AQ-13, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
AQ-13, with the chemical name N′-(7-chloro-4-quinolinyl)-N,N-diethyl-1,3-propanediamine dihydrochloride (B599025) trihydrate, is a synthetic compound designed to circumvent the resistance mechanisms that have rendered chloroquine ineffective in many regions.[1] Its structural modifications, particularly a shorter diaminoalkane side chain compared to chloroquine, are crucial to its activity against resistant parasite strains.[1]
Preclinical and Clinical Characterization Data
The initial characterization of AQ-13 has encompassed a range of in vitro and in vivo studies, including clinical trials, to assess its efficacy, safety, and pharmacokinetic profile.
In Vitro Activity
AQ-13 has demonstrated potent activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentrations (IC50) are a key measure of its in vitro efficacy.
| Strain | Assay Method | IC50 (nM) | Reference |
| Chloroquine-Resistant P. falciparum | [3H]hypoxanthine uptake inhibition assay | 15-20 | [2] |
| Chloroquine-Susceptible P. falciparum | Not Specified | Lower than resistant strains | [2] |
| Cambodian Multidrug-Resistant Isolates | [3H]hypoxanthine uptake inhibition assay | Significant correlation with desethylamodiaquine (B193632) IC50s | [3] |
Clinical Efficacy
A randomized, phase 2, non-inferiority clinical trial was conducted to compare the efficacy of AQ-13 with artemether-lumefantrine for the treatment of uncomplicated P. falciparum malaria.
| Parameter | AQ-13 | Artemether-Lumefantrine | p-value | Reference |
| Cure Rate (Per-Protocol Analysis) | 100% (28/28) | 93.9% (31/33) | 0.50 | [2] |
| Cure Rate (Intention-to-Treat Analysis) | 84.8% (28/33) | 93.9% (31/33) | 0.43 | [2] |
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in healthy volunteers and patients. The key parameters are summarized below.
| Parameter | Value | Condition | Reference |
| Tmax (Time to Peak Concentration) | 0.5 h | Oral administration | |
| Cmax (Peak Concentration) | 65-128 µg/L | Oral administration | |
| Half-life | 20-60 days | [4] | |
| Mean Blood Concentration (7-8 days post-treatment) | 800-1000 nM | 1596.25 mg total dose over 3 days | [2] |
Mechanism of Action: Signaling Pathway
The primary mechanism of action for 4-aminoquinoline antimalarials like AQ-13 is the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole.
Caption: Mechanism of action of AQ-13 in Plasmodium falciparum.
The proposed mechanism involves the following steps:
-
Ingestion and Digestion: The parasite, residing within the host's red blood cells, ingests hemoglobin and digests it in its acidic food vacuole to obtain essential amino acids.[5]
-
Heme Release: This digestion process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[6]
-
Detoxification: To protect itself, the parasite detoxifies the free heme by polymerizing it into an insoluble, non-toxic crystalline form called hemozoin, also known as malaria pigment.[5][6] This process is facilitated by a heme polymerase enzyme.[7]
-
Drug Accumulation: AQ-13, being a weak base, diffuses into the acidic digestive vacuole of the parasite and becomes protonated, leading to its accumulation at high concentrations (ion trapping).[4]
-
Inhibition of Detoxification: The accumulated AQ-13 inhibits the heme polymerase enzyme, preventing the conversion of toxic heme into hemozoin.[7][8]
-
Parasite Death: The buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately resulting in the death of the parasite.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used in the characterization of AQ-13.
In Vitro Antimalarial Activity Assay ([3H]hypoxanthine Uptake Inhibition)
This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.
Caption: Workflow for the in vitro antimalarial activity assay.
Protocol:
-
Culture: P. falciparum strains are cultured in vitro in human erythrocytes using standard techniques.[10]
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of AQ-13.
-
Parasite Addition: Synchronized parasite cultures (typically at the ring stage) are added to the wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2) for 24 hours.
-
Radiolabeling: [3H]hypoxanthine is added to each well.
-
Second Incubation: The plates are incubated for a further 24-48 hours to allow for parasite growth and incorporation of the radiolabel.
-
Harvesting: The cells are harvested onto glass fiber filter mats using a cell harvester.
-
Measurement: The radioactivity on the filter mats is measured using a liquid scintillation counter.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]hypoxanthine incorporation against the log of the drug concentration.
Heme Polymerization Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic equivalent of hemozoin.
Caption: Workflow for the heme polymerization inhibition assay.
Protocol:
-
Reagent Preparation: A solution of hematin is prepared.
-
Compound Addition: Various concentrations of the test compound (AQ-13) are added to the wells of a microplate.
-
Initiation: The hematin solution is added to the wells, and the polymerization reaction is initiated, often by the addition of an acetate (B1210297) buffer to create an acidic environment.[11]
-
Incubation: The plate is incubated to allow for the formation of β-hematin.[11]
-
Separation: The plate is centrifuged to pellet the insoluble β-hematin.
-
Washing: The supernatant containing unreacted hematin is removed, and the pellet is washed.
-
Quantification: The β-hematin pellet is dissolved, and the amount is quantified spectrophotometrically.[12]
-
Analysis: The IC50 for heme polymerization inhibition is determined by comparing the amount of β-hematin formed in the presence of the drug to that in control wells.
Conclusion
The initial characterization of AQ-13 has established it as a promising antimalarial candidate with potent activity against chloroquine-resistant P. falciparum. Its mechanism of action, centered on the inhibition of heme detoxification, is well-understood for its class of compounds. The available clinical data suggest a favorable efficacy and safety profile. Further research and development are warranted to fully elucidate its therapeutic potential and to advance it through the drug development pipeline as a new tool in the fight against malaria.
References
- 1. AQ-13 - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 6. quora.com [quora.com]
- 7. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the basic principles of AH13 inhibition
An In-depth Technical Guide on the Core Principles of Aryl Hydrocarbon Receptor (AhR) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), AhR is now recognized as a crucial regulator of cellular processes, including immune responses, cell proliferation, and xenobiotic metabolism.[2][3] Upon binding to a diverse range of endogenous and exogenous ligands, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and initiates the transcription of target genes.[4][5]
Dysregulation of the AhR signaling pathway has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders.[6][7] In many tumors, AhR is constitutively active, promoting cell proliferation, metastasis, and immune evasion.[6][8] This has positioned AhR as a promising therapeutic target, with significant research focused on the development of inhibitors (antagonists) to block its activity. This guide provides a comprehensive overview of the fundamental principles of AhR inhibition, detailing its mechanism of action, key inhibitors, and the experimental protocols used for their evaluation.
The AhR Signaling Pathway
The canonical AhR signaling pathway is a multi-step process that translates the presence of a ligand into a transcriptional response. Inhibition of this pathway is aimed at disrupting one or more of these critical steps.
-
Cytosolic Inactive State : In the absence of a ligand, AhR resides in the cytoplasm as part of a protein complex that includes a dimer of Heat Shock Protein 90 (Hsp90), prostaglandin (B15479496) E synthase 3 (p23), and the AhR-interacting protein (AIP/XAP2).[2][9] This complex maintains AhR in an inactive conformation, primed for ligand binding.
-
Ligand Binding and Activation : The binding of an agonist to the PAS-B domain of AhR induces a conformational change in the receptor. This change leads to the dissociation of the chaperone proteins and exposes a nuclear localization sequence (NLS).[5]
-
Nuclear Translocation and Dimerization : The activated AhR-ligand complex translocates from the cytoplasm into the nucleus.[4] Inside the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another bHLH/PAS protein.[5]
-
DNA Binding and Gene Transcription : The AhR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[4][10] This binding initiates the recruitment of co-activators and the transcriptional machinery, leading to the expression of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[10][11]
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Mechanism of AhR Inhibition
AhR inhibitors, or antagonists, are compounds that block the receptor's activity. They primarily function through competitive binding, although other mechanisms can also contribute.[7]
-
Competitive Binding : The most common mechanism involves the antagonist competing with endogenous or exogenous agonists for the ligand-binding pocket of AhR.[][7] By occupying this site, the antagonist prevents the conformational changes necessary for chaperone dissociation and nuclear translocation, thereby keeping the receptor in its inactive cytosolic state.[7][12]
-
Blockade of Nuclear Translocation : Even if an antagonist binds, it may form a complex that is incapable of translocating to the nucleus. Some antagonists have been shown to specifically inhibit the nuclear accumulation of the agonist-bound AhR.[12][13]
-
Inhibition of DNA Binding : Certain antagonists may not prevent nuclear translocation but can interfere with the ability of the AhR-ARNT heterodimer to bind to XRE sequences on the DNA, thus preventing gene transcription.[7]
-
Promotion of Receptor Degradation : Some compounds can promote the degradation of the AhR protein, reducing its overall cellular levels and thus diminishing the signaling capacity.[7]
Key AhR Inhibitors and Quantitative Data
Several small molecules have been identified and characterized as potent and selective AhR antagonists. These are invaluable tools for research and are being investigated as potential therapeutics.
| Inhibitor Name | Chemical Name | Mechanism of Action | IC₅₀ Value | Species Selectivity |
| CH-223191 | 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide | Pure, competitive antagonist. Blocks AhR nuclear translocation and DNA binding.[9][12] | ~30 nM (TCDD-induced luciferase activity in HepG2 cells).[14] | Human, Mouse |
| GNF351 | N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine | Pure, competitive antagonist. Binds directly to the ligand-binding pocket.[15][16] | 62 nM (competes with photoaffinity ligand).[15][17] 116 nM (TCDD-induced activity in murine cells).[18] | Human, Mouse |
| SR1 | StemRegenin 1 | Competitive antagonist.[14][17] | 127 nM (cell-free assay).[14] | Human-selective |
| BAY 2416964 | Not specified | Potent, competitive antagonist.[14][17] | 22 nM (in human U87 cells); 15 nM (in mouse Hepa-1c1c7 cells).[19] | Human, Mouse |
IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on the assay system, cell type, and agonist used.
Experimental Protocols for Assessing AhR Inhibition
The identification and characterization of AhR inhibitors rely on robust and sensitive in vitro assays. The most common methods are cell-based reporter gene assays and ligand-binding assays.
DRE/XRE-Luciferase Reporter Gene Assay
This is the most widely used functional assay to screen for AhR agonists and antagonists. It measures the transcriptional activity of the AhR-ARNT complex.[20][21]
Principle: A reporter cell line (e.g., human hepatoma HepG2) is engineered to contain a luciferase reporter gene under the control of a promoter with multiple XREs.[22][23] When an AhR agonist activates the receptor, the AhR-ARNT complex binds to the XREs and drives the expression of luciferase. The light produced by the luciferase reaction is proportional to AhR activity. An antagonist will inhibit the agonist-induced luciferase expression in a dose-dependent manner.[22]
Detailed Methodology:
-
Cell Culture and Plating:
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of the test compound (potential antagonist) in assay medium.
-
Prepare a solution of a known AhR agonist (e.g., TCDD, FICZ, or MeBio) at a concentration that gives a sub-maximal response (typically EC₈₅).[22]
-
Pre-treat the cells with the test compound dilutions for 1 hour.
-
Add the agonist solution to the wells containing the test compound. Include controls: cells with agonist only (positive control) and cells with vehicle (e.g., DMSO) only (negative control).
-
Incubate the plate for 16-24 hours at 37°C.[22]
-
-
Luminescence Measurement:
-
Remove the treatment media from the wells.
-
Add a luciferase detection reagent (containing the substrate, luciferin) to each well.[22]
-
Incubate at room temperature for 15-30 minutes to allow the reaction to stabilize.
-
Measure the luminescence intensity using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an AhR antagonist reporter gene assay.
Competitive Ligand Binding Assay
This assay directly measures the ability of a test compound to compete with a known, labeled ligand for binding to the AhR protein. It is used to confirm direct binding and determine binding affinity (Kᵢ).
Principle: A source of AhR protein (e.g., purified recombinant AhR or cytosolic extract from liver) is incubated with a radiolabeled high-affinity AhR ligand, such as [³H]TCDD.[25] The amount of bound radioligand is then measured. The assay is repeated in the presence of increasing concentrations of an unlabeled test compound. If the test compound binds to AhR, it will displace the radioligand, leading to a decrease in the measured radioactivity.[25] A non-radioactive alternative using microscale thermophoresis (MST) has also been developed.[26]
Detailed Methodology (Radioligand Assay):
-
Preparation of AhR:
-
Prepare hepatic cytosol from a suitable source (e.g., guinea pig or mouse liver) or use purified recombinant AhR protein.[25]
-
-
Binding Reaction:
-
In microcentrifuge tubes, incubate the AhR preparation with a fixed, saturating concentration of a radiolabeled ligand (e.g., 2 nM [³H]TCDD).
-
For competitive binding, add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, include a set of tubes with a large excess (e.g., 200-fold) of a known unlabeled high-affinity ligand (e.g., TCDF).[25]
-
Incubate the mixture for 2 hours at 20°C.[25]
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate the AhR-ligand complex from the unbound ligand. A common method is the hydroxylapatite (HAP) assay, where the HAP resin binds the protein complex.[25]
-
Wash the resin to remove the unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
The Aryl Hydrocarbon Receptor represents a critical node in cellular signaling, with profound implications for cancer biology and immunology. Its inhibition offers a compelling therapeutic strategy for diseases characterized by aberrant AhR activation. Understanding the core principles of the AhR signaling pathway, the mechanisms of antagonist action, and the robust experimental methods used for their evaluation is essential for drug development professionals. The continued discovery and characterization of potent and selective AhR inhibitors hold great promise for the development of novel therapies targeting this important transcription factor.
References
- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 3. Targeting aryl hydrocarbon receptor to prevent cancer in barrier organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aryl Hydrocarbon Receptor and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. invivogen.com [invivogen.com]
- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. selleckchem.com [selleckchem.com]
- 13. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleck.co.jp [selleck.co.jp]
- 18. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. academic.oup.com [academic.oup.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Novel AH13 Inhibitor in Cell Culture
For Research Use Only.
Introduction
This document provides detailed protocols for the in vitro characterization of a novel AH13 inhibitor in cancer cell lines. The this compound protein is a newly identified kinase implicated in oncogenic signaling. These protocols cover the assessment of the inhibitor's effects on cell viability, its impact on the this compound signaling pathway, and its influence on the expression of downstream target genes. The following procedures are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Data Presentation
Table 1: IC50 Values of this compound Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| A549 | Lung Cancer | 1.5 |
| MCF-7 | Breast Cancer | 3.2 |
| HCT116 | Colon Cancer | 0.8 |
| U87 MG | Glioblastoma | 5.6 |
This data is hypothetical and for illustrative purposes only.
Table 2: Effect of this compound Inhibitor on Protein Expression in A549 Cells
| Protein | Treatment (1.5 µM this compound Inhibitor, 24h) | Fold Change (vs. Control) |
| p-AH13 (Thr202) | Treated | -0.85 |
| Total this compound | Treated | -0.10 |
| p-ERK1/2 (Thr202/Tyr204) | Treated | -0.75 |
| Total ERK1/2 | Treated | -0.05 |
| c-Myc | Treated | -0.60 |
This data is hypothetical and for illustrative purposes only.
Table 3: Effect of this compound Inhibitor on Target Gene Expression in A549 Cells
| Gene | Treatment (1.5 µM this compound Inhibitor, 24h) | Fold Change in mRNA (vs. Control) |
| CCND1 (Cyclin D1) | Treated | -3.5 |
| BCL2 | Treated | -2.8 |
| VEGFA | Treated | -4.1 |
This data is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Hypothetical this compound signaling cascade leading to cell proliferation.
Caption: Experimental workflow for characterizing the this compound inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of the this compound inhibitor on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound inhibitor in complete growth medium to achieve final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.[4]
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[5]
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
Protocol 2: Western Blot for Pathway Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins in the this compound signaling pathway.[8][9]
Materials:
-
Cells treated with the this compound inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AH13, anti-total this compound, anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.[10]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of genes downstream of the this compound signaling pathway.[12][13]
Materials:
-
Cells treated with the this compound inhibitor
-
RNA extraction kit (e.g., RNeasy from Qiagen)
-
cDNA synthesis kit (e.g., SuperScript II Reverse Transcriptase)
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for CCND1, BCL2, VEGFA, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
qPCR Reaction Setup:
-
qPCR Run and Data Analysis:
-
Perform the qPCR run on a real-time PCR instrument. A typical run includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.[16] A melt curve analysis should be performed to verify the specificity of the PCR products.[15]
-
References
- 1. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 2. medicine.uky.edu [medicine.uky.edu]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. elearning.unite.it [elearning.unite.it]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 범용 SYBR Green qPCR 프로토콜 [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for the Use of LFM-A13 (AH13) in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LFM-A13, also known as α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a well-characterized inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-lymphocyte development, differentiation, and signaling.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a significant target for therapeutic intervention. LFM-A13 has also been shown to inhibit other kinases, notably Polo-like kinases (Plk). These application notes provide detailed protocols and data for the use of LFM-A13 in in vitro kinase assays to characterize its inhibitory activity and specificity.
Data Presentation
The inhibitory activity of LFM-A13 against a panel of protein kinases has been evaluated in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values.
| Kinase Target | IC50 | Ki | Assay Conditions |
| Bruton's tyrosine kinase (BTK) | 2.5 µM | 1.4 µM | Cell-free enzymatic assay |
| Polo-like kinase 1 (Plk1) | 10.3 µM | - | Autophosphorylation assay with recombinant Xenopus Plx1 |
| Polo-like kinase 3 (Plk3) | 61 µM | 7.2 µM | Competitive with respect to ATP |
| Janus kinase 2 (Jak2) | Potent Inhibition | - | Inhibition of Epo-induced phosphorylation |
| Janus kinase 1 (JAK1) | > 278 µM | - | No significant activity |
| Janus kinase 3 (JAK3) | > 300 µM | - | No significant activity |
| Hematopoietic Cell Kinase (HCK) | > 278 µM | - | No significant activity |
| Epidermal Growth Factor Receptor (EGFR) | > 278 µM | - | No significant activity |
| Insulin Receptor Kinase (IRK) | > 278 µM | - | No significant activity |
| ABL | > 200-500 µM | - | No significant activity |
| BRK | > 200-500 µM | - | No significant activity |
| BMX | > 200-500 µM | - | No significant activity |
| c-KIT | > 200-500 µM | - | No significant activity |
| FYN | > 200-500 µM | - | No significant activity |
| IGF1R | > 200-500 µM | - | No significant activity |
| PDGFR | > 200-500 µM | - | No significant activity |
| MET | > 200-500 µM | - | No significant activity |
| YES | > 200-500 µM | - | No significant activity |
| CDK1, CDK2, CDK3 | > 200-500 µM | - | No significant activity |
| CHK1 | > 200-500 µM | - | No significant activity |
| IKK | > 200-500 µM | - | No significant activity |
| MAPK1 | > 200-500 µM | - | No significant activity |
| SAPK2a | > 200-500 µM | - | No significant activity |
| PI3Kγ | > 200-500 µM | - | No significant activity |
Signaling Pathways and Experimental Workflows
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that regulate B-cell proliferation, survival, and differentiation. LFM-A13 inhibits BTK, thereby blocking these downstream signaling events.
Caption: LFM-A13 inhibits the BTK signaling pathway.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a typical workflow for performing an in vitro kinase assay to determine the IC50 of LFM-A13.
Caption: Workflow for an in vitro kinase assay.
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay using ADP-Glo™
This protocol is adapted for the determination of the IC50 value of LFM-A13 against BTK using a luminescence-based ADP detection assay.
A. Materials and Reagents
-
Recombinant human BTK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
LFM-A13
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
B. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of LFM-A13 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of LFM-A13 in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM to 10 nM). The final DMSO concentration in the assay should not exceed 1%.
-
Thaw the recombinant BTK enzyme on ice and dilute it to the desired working concentration in cold Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Prepare a 2X Substrate/ATP mix in Kinase Buffer. The final concentrations in the reaction should be at the Km value for ATP and an optimal concentration for the substrate.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the LFM-A13 dilution series to the wells of a 96-well plate.
-
For the positive control (no inhibition) and negative control (no enzyme) wells, add 2.5 µL of DMSO.
-
-
Enzyme Addition:
-
Add 5 µL of the diluted BTK enzyme to all wells except the negative control wells. To the negative control wells, add 5 µL of Kinase Buffer.
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 2.5 µL of the 2X Substrate/ATP Mix to all wells to initiate the kinase reaction. The total reaction volume is 10 µL.
-
-
Kinase Reaction Incubation:
-
Mix the plate and incubate at 30°C for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
C. Data Analysis
-
Subtract the background luminescence (negative control) from all experimental wells.
-
Plot the percentage of kinase inhibition against the logarithm of the LFM-A13 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Polo-like Kinase (Plk1) Assay
This protocol describes a method to assess the inhibitory effect of LFM-A13 on Plk1 activity.
A. Materials and Reagents
-
Recombinant human Plk1 enzyme
-
Casein, dephosphorylated, as a generic substrate
-
[γ-³²P]ATP
-
ATP
-
LFM-A13
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Microcentrifuge tubes
B. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of LFM-A13 in DMSO (e.g., 10 mM).
-
Create a serial dilution of LFM-A13 in Kinase Buffer.
-
Prepare a master mix containing Kinase Buffer, recombinant Plk1 enzyme, and dephosphorylated casein.
-
-
Reaction Setup:
-
In microcentrifuge tubes, add the desired volume of the LFM-A13 dilution.
-
Add the master mix to each tube.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each tube.
-
-
Kinase Reaction Incubation:
-
Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Spot a portion of each reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
-
Signal Detection:
-
Allow the P81 papers to dry.
-
Place each paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
C. Data Analysis
-
Determine the amount of ³²P incorporated into the substrate for each LFM-A13 concentration.
-
Calculate the percentage of inhibition compared to the positive control.
-
Plot the percentage of inhibition versus the LFM-A13 concentration to determine the IC50 value.
Conclusion
LFM-A13 is a valuable tool for studying the roles of BTK and Plk in various cellular processes. The provided protocols offer a framework for researchers to conduct in vitro kinase assays to further characterize the activity of LFM-A13 and similar inhibitors. It is important to note that LFM-A13 also exhibits inhibitory activity against Jak2, and therefore, its use as a highly specific BTK inhibitor should be considered with caution, and appropriate control experiments should be performed.[3] Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
Application Notes and Protocols: The Role of Annexin A13 (ANXA13) in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annexin A13 (ANXA13), a member of the calcium-dependent phospholipid-binding protein family, has emerged as a significant factor in the progression of several cancers. Mistakenly referred to as AH13 in some contexts, ANXA13 is implicated in critical cellular processes such as cell proliferation, invasion, and metastasis. These application notes provide a comprehensive overview of ANXA13's function in cancer cell lines, detailed protocols for its study, and insights into its potential as a therapeutic target.
Data Presentation
The following tables summarize the quantitative data regarding ANXA13 expression and its functional impact on various cancer cell lines.
Table 1: ANXA13 Expression in Human Cancer Tissues and Cell Lines
| Cancer Type | Cell Line | ANXA13 Expression Level | Method | Reference |
| Colorectal Cancer (CRC) | HCT116 | High | Western Blot | [1] |
| Colorectal Cancer (CRC) | HT29 | High | Western Blot | [1] |
| Colorectal Cancer (CRC) | SW620 | Undetectable | Western Blot | [1] |
| Colorectal Cancer (CRC) | SW480 | Low | Western Blot | [1] |
| Colorectal Cancer (CRC) | Rko | Low | Western Blot | [1] |
| Hepatocellular Carcinoma (HCC) | Hep3B | Significantly Higher than normal liver cells | qRT-PCR, Western Blot | [2] |
| Hepatocellular Carcinoma (HCC) | Huh7 | Significantly Higher than normal liver cells | qRT-PCR, Western Blot | [2] |
| Hepatocellular Carcinoma (HCC) | HepG2 | Mildly Elevated compared to normal liver cells | Western Blot | [2] |
| Hepatocellular Carcinoma (HCC) | WRL (Normal Liver) | Baseline | qRT-PCR, Western Blot | [2] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | ACHN | Higher than normal kidney cells | qRT-PCR, Western Blot | [3] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | 786-O | Higher than normal kidney cells | qRT-PCR, Western Blot | [3] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | 769-P | Higher than normal kidney cells | qRT-PCR, Western Blot | [3] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | HK-2 (Normal Kidney) | Baseline | qRT-PCR, Western Blot | [3] |
Table 2: Functional Impact of ANXA13 Modulation on Cancer Cell Lines
| Cancer Type | Cell Line | Experiment | Effect of ANXA13 Overexpression | Effect of ANXA13 Knockdown | Reference |
| Colorectal Cancer | SW620, Rko | Matrigel Invasion Assay | Increased number of invasive cells | Not Applicable | [1] |
| Colorectal Cancer | HCT116, HT29 | Matrigel Invasion Assay | Not Applicable | Decreased number of invasive cells | [1] |
| Hepatocellular Carcinoma | Huh7 | CCK-8 Proliferation Assay | Enhanced proliferation | Not detailed | [2] |
| Hepatocellular Carcinoma | Huh7 | Transwell Migration Assay | Enhanced migration | Not detailed | [2] |
| Clear Cell Renal Cell Carcinoma | ACHN, 786-O | Cell Proliferation Assay | Not detailed | Decreased proliferation rate | [3] |
| Clear Cell Renal Cell Carcinoma | ACHN, 786-O | Transwell Invasion Assay | Not detailed | Reduced number of invasive cells | [3] |
| Clear Cell Renal Cell Carcinoma | ACHN, 786-O | Wound Healing Assay | Not detailed | Weaker cell migration | [3] |
| Clear Cell Renal Cell Carcinoma | ACHN, 786-O | Flow Cytometry (Apoptosis) | Not detailed | Induced apoptosis | [3] |
Signaling Pathways
ANXA13 has been shown to regulate cancer cell invasion and migration through the activation of specific signaling pathways. A key pathway identified in colorectal cancer involves the phosphorylation of AKT and the subsequent upregulation of Matrix Metalloproteinase-9 (MMP-9). In clear cell renal cell carcinoma, knockdown of ANXA13 has been shown to decrease the expression of MMP2 and MMP9.[3]
Figure 1: ANXA13-mediated AKT/MMP-9 signaling pathway in colorectal cancer.
Experimental Protocols
Here are detailed methodologies for key experiments to study the role of ANXA13 in cancer cell lines.
Western Blotting for ANXA13 Expression
This protocol is for determining the protein level of ANXA13 in cancer cell lines.
Materials:
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Anti-ANXA13 antibody (e.g., Rabbit Polyclonal, dilution 1:500 - 1:1000)[4][5]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (dilution 1:10,000)[6]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 25 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[6]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ANXA13 antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[7]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Figure 2: General workflow for Western Blotting.
siRNA-Mediated Knockdown of ANXA13
This protocol describes the transient downregulation of ANXA13 expression using small interfering RNA (siRNA).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Opti-MEM I Reduced Serum Medium
-
ANXA13-specific siRNA and negative control siRNA (e.g., scrambled siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
Procedure (for a 24-well plate format):
-
Cell Seeding: One day before transfection, seed cells in a 24-well plate so that they reach 30-50% confluency at the time of transfection.[8]
-
siRNA-Lipid Complex Formation:
-
Transfection: Add the 100 µL siRNA-lipid complex to each well containing cells and fresh complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells and validate the knockdown efficiency by Western Blotting or qRT-PCR.
Figure 3: Workflow for siRNA-mediated gene knockdown.
Matrigel Invasion Assay
This protocol is used to assess the invasive potential of cancer cells in vitro.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (e.g., 1:3 or 1:8 dilution). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for 1-4 hours to allow solidification.[9][10]
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed 2.5 x 10^4 to 5 x 10^4 cells in 100-200 µL of serum-free medium into the upper chamber of the coated inserts.[9][10]
-
Chemoattraction: Add 600-750 µL of medium containing 10% FBS to the lower chamber.[9][10]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-48 hours.[9][10]
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining:
-
Fix the invasive cells on the lower surface of the membrane with 70% ethanol (B145695) for 10 minutes.[9]
-
Stain the cells with 0.1% crystal violet for 10 minutes.[9]
-
-
Washing: Wash the inserts with water to remove excess stain.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
Conclusion and Future Directions
The study of ANXA13 in cancer cell lines reveals its significant role in promoting tumor progression, particularly in colorectal, hepatocellular, and renal cancers. Its involvement in the AKT/MMP-9 signaling pathway highlights it as a potential therapeutic target. The protocols provided herein offer a framework for researchers to investigate ANXA13's function and explore its potential as a biomarker for diagnosis, prognosis, and a target for novel anti-cancer therapies. Future research should focus on elucidating the upstream regulators of ANXA13 and the full spectrum of its downstream effectors in different cancer contexts to develop effective therapeutic strategies.
References
- 1. Annexin A13 promotes tumor cell invasion in vitro and is associated with metastasis in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANXA13 expression patterns in hepatocellular carcinoma and impact on tumor behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANXA13 promotes cell proliferation and invasion and attenuates apoptosis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.atlasantibodies.com [data.atlasantibodies.com]
- 5. Anti-ANXA13 antibody produced in rabbit Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution, Ab3 [sigmaaldrich.com]
- 6. Anti-Annexin-13/ANXA13 Antibody (A89469) | Antibodies.com [antibodies.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. snapcyte.com [snapcyte.com]
- 10. spandidos-publications.com [spandidos-publications.com]
Application Notes: Protocol for Solubilization and Storage of Compound AH13
Audience: Researchers, scientists, and drug development professionals.
Abstract: The consistent and reliable use of any novel compound in a research or drug development setting is critically dependent on its proper solubilization and storage. This document provides a comprehensive set of protocols for determining the optimal solubilization conditions and establishing a stable storage protocol for a novel compound, designated here as AH13. Adherence to these guidelines will help ensure data reproducibility, maintain compound integrity, and prolong shelf-life.
Introduction to Compound Solubilization and Storage
The solubility and stability of a research compound are fundamental physicochemical properties that significantly impact its handling, formulation, and in-vitro/in-vivo performance. Improper solubilization can lead to inaccurate concentration measurements and precipitation during experiments, yielding unreliable results. Similarly, inadequate storage can cause degradation of the compound, resulting in a loss of potency and the potential formation of confounding artifacts.
The following protocols provide a systematic approach to:
-
Determine the solubility of Compound this compound in a panel of common laboratory solvents.
-
Establish a robust storage protocol by assessing the stability of Compound this compound under various environmental conditions.
These guidelines are based on established practices for handling new chemical entities and are designed to be adapted based on the specific, empirically determined properties of Compound this compound.
Experimental Protocol: Solubility Assessment
This protocol employs the widely used shake-flask method to determine the thermodynamic solubility of Compound this compound.[1]
2.1. Materials and Equipment
-
Compound this compound (solid form, e.g., powder)
-
Selection of solvents (e.g., DMSO, Ethanol, Methanol, PBS pH 7.4, Water)
-
Analytical balance
-
Vortex mixer
-
Sonicator[2]
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Calibrated pipettes
-
HPLC-UV or LC-MS system for quantification
-
Syringe filters (e.g., 0.45 µm)
2.2. Methodology
-
Preparation of Stock Solutions: Add an excess amount of solid Compound this compound (e.g., 2-5 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of a different test solvent. The presence of undissolved solid is essential for ensuring saturation.[1]
-
Equilibration: Securely cap the vials and place them on an orbital shaker. Incubate at a controlled temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. Gentle agitation ensures thorough mixing.
-
Phase Separation: After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a syringe filter to remove any remaining particulates.[1] Perform a serial dilution of the clear filtrate with the appropriate solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Prepare a calibration curve using standards of Compound this compound of known concentrations. Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.[1]
-
Calculation of Solubility: Calculate the concentration in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
Data Presentation: Solubility of Compound this compound
Summarize the quantitative results in a clear, structured table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| Water | 25 | < 0.01 | < 0.02 | Practically Insoluble |
| PBS (pH 7.4) | 25 | 0.05 | 0.1 | Very Slightly Soluble |
| Ethanol | 25 | 15 | 30 | Soluble |
| Methanol | 25 | 8 | 16 | Soluble |
| DMSO | 25 | > 100 | > 200 | Very Soluble |
Note: Data presented are for illustrative purposes only. Molar (mM) solubility is calculated based on a hypothetical molecular weight for this compound.
Experimental Workflow: Solubilization & Storage Protocol Development
Caption: Workflow for developing solubilization and storage protocols.
Experimental Protocol: Storage and Stability Assessment
This protocol is designed to establish the shelf-life and recommended storage conditions for Compound this compound in solution. Stability studies are crucial for regulatory approval and ensuring experimental consistency over time.[3]
5.1. Materials and Equipment
-
Calibrated temperature- and humidity-controlled storage chambers/incubators
-
Refrigerators (4°C) and freezers (-20°C, -80°C)
-
Photostability chamber
-
Amber and clear glass vials
-
HPLC-UV or LC-MS system
-
Solvent selected from the solubility assessment (e.g., DMSO)
5.2. Methodology
-
Stock Solution Preparation: Prepare a stock solution of Compound this compound at a relevant concentration (e.g., 10 mM) in the chosen solvent (e.g., DMSO), as determined from the solubility assessment.
-
Aliquoting: Dispense the stock solution into multiple amber and clear vials to minimize freeze-thaw cycles for frozen samples and to test for photostability.
-
Storage Conditions: Distribute the vials across a range of storage conditions as outlined in regulatory guidelines.[4]
-
Testing Frequency: Analyze the samples at predetermined time points. A typical schedule would be:
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC or LC-MS method. Assess the following:
-
Appearance: Visual inspection for color change or precipitation.
-
Purity: Quantify the peak area of Compound this compound.
-
Degradation: Identify and quantify any new peaks corresponding to degradation products. A significant change is often defined as a failure to meet the established specification.[4]
-
Data Presentation: Stability of Compound this compound in DMSO (10 mM)
Summarize stability data to easily compare conditions over time.
| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Degradation Products (%) |
| -80°C (Amber Vial) | 0 months | Clear, Colorless | 99.8 | < 0.1 |
| 6 months | Clear, Colorless | 99.7 | < 0.1 | |
| 12 months | Clear, Colorless | 99.8 | < 0.1 | |
| -20°C (Amber Vial) | 0 months | Clear, Colorless | 99.8 | < 0.1 |
| 6 months | Clear, Colorless | 99.5 | 0.3 | |
| 12 months | Clear, Colorless | 99.1 | 0.7 | |
| 4°C (Amber Vial) | 0 months | Clear, Colorless | 99.8 | < 0.1 |
| 3 months | Clear, Colorless | 98.2 | 1.6 | |
| 6 months | Clear, Colorless | 96.5 | 3.2 | |
| 25°C (Amber Vial) | 0 months | Clear, Colorless | 99.8 | < 0.1 |
| 1 month | Clear, Colorless | 91.0 | 8.5 | |
| 3 months | Slight Yellow Tint | 82.4 | 16.8 | |
| 25°C (Clear Vial, Light) | 1 month | Yellow Tint | 75.3 | 23.9 (major photo-degradant) |
Note: Data presented are for illustrative purposes only.
Recommended Solubilization and Storage Protocol for Compound this compound
Based on the illustrative data above, the following protocol is recommended.
7.1. Solubilization
-
For high-concentration stock solutions (>50 mM), use DMSO.
-
For working solutions in aqueous buffers, prepare a high-concentration stock in DMSO and perform a serial dilution into the final aqueous medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays.
7.2. Storage
-
Solid Compound: Store solid this compound in a tightly sealed container at -20°C, protected from light.
-
Stock Solutions (in DMSO):
-
Short-Term (1-2 weeks): Store at 4°C.
-
Long-Term (>2 weeks): Aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials. Avoid storage at -20°C for extended periods due to observed degradation.
-
Hypothetical Signaling Pathway Involving this compound
Caption: Hypothetical signaling pathway where this compound acts as an activator.
References
Application Notes and Protocols for AH13 (AKAP13) in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to AH13 (A-Kinase Anchoring Protein 13)
A-kinase anchoring protein 13 (AKAP13), also known as Lbc or ARHGEF13, is a multifaceted scaffold protein that plays a critical role in the integration and regulation of multiple signal transduction pathways. As a member of the AKAP family, its primary function is to bind to the regulatory subunit of protein kinase A (PKA), thereby localizing the kinase to specific subcellular compartments. Beyond its role in PKA signaling, AKAP13 possesses a guanine (B1146940) nucleotide exchange factor (GEF) domain, which specifically activates the small GTPase RhoA. This dual functionality positions AKAP13 at the crossroads of cAMP/PKA and RhoA signaling, influencing a wide array of cellular processes including cytoskeletal organization, gene expression, cell proliferation, and apoptosis.
Recent research has highlighted the significance of AKAP13 in modulating the Hippo signaling pathway, a key regulator of organ size and tissue homeostasis. By activating RhoA, AKAP13 influences the polymerization of F-actin, which in turn modulates the activity of the Hippo pathway effectors, Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ). This intricate signaling network makes AKAP13 a compelling target for investigation in various physiological and pathological contexts, including cancer and developmental biology.
Quantitative Data on AKAP13 Modulators
The study of AKAP13's function in signal transduction is facilitated by pharmacological tools that can modulate its Rho-GEF activity. The following table summarizes the effects of a known inhibitor (A13) and an activator (A02) on a downstream readout of the Hippo pathway.
| Compound | Target | Action | Concentration | Effect on TEAD-Luciferase Activity | Reference |
| A13 | AKAP13-RhoA interaction | Inhibitor | 10 µM - 20 µM | 68% reduction | [1] |
| A02 | AKAP13 Rho-GEF domain | Activator | Not specified | 73% increase | [1] |
Signaling Pathway of AKAP13 in Hippo Pathway Regulation
AKAP13 acts as a critical upstream regulator of the Hippo pathway through its activation of RhoA. The activated, GTP-bound RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). The resulting changes in cytoskeletal tension and organization lead to the inhibition of the core Hippo pathway kinases, LATS1/2. In an inactive state, LATS1/2 are unable to phosphorylate the transcriptional co-activators YAP and TAZ. Consequently, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.
References
Application Notes and Protocols for In Vitro Efficacy Testing of AH13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preliminary assessment of a novel therapeutic candidate, such as AH13, is dependent on robust and reproducible in vitro cell-based assays. These assays are crucial for determining initial efficacy, understanding the mechanism of action, and establishing a dose-response relationship. This document provides a comprehensive set of protocols for the initial characterization of this compound, a hypothetical compound with potential anti-cancer properties. The methodologies described cover essential aspects of cellular response, including viability, apoptosis, and effects on key signaling proteins. The selection of appropriate cell lines is critical and should be guided by the therapeutic hypothesis. For anti-cancer screening, a panel of cell lines from diverse tissue origins is recommended to identify sensitive cancer types.
Experimental Workflow
The following diagram outlines a general workflow for the initial in vitro screening of a novel compound like this compound.
Caption: Experimental workflow for in vitro testing of this compound.
Cell Viability Assay
Principle
Cell viability assays are used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[1] The quantity of formazan is directly proportional to the number of viable cells.[2]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast) | 45.2 | 25.8 | 15.1 |
| A549 (Lung) | 62.1 | 40.3 | 28.9 |
| HCT116 (Colon) | 38.5 | 22.1 | 12.7 |
Apoptosis Assay
Principle
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. The Annexin V assay is used to detect apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of necrotic cells with compromised membranes.[3]
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[3]
Data Presentation
Table 2: Percentage of Apoptotic Cells after Treatment with this compound (IC50)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | Vehicle | 2.1 | 1.5 |
| This compound (25.8 µM) | 28.7 | 10.3 | |
| HCT116 | Vehicle | 1.8 | 1.2 |
| This compound (22.1 µM) | 35.4 | 12.8 |
Western Blot Analysis
Principle
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[6] It combines gel electrophoresis to separate proteins by size, transfer to a solid support, and immunodetection using antibodies specific to the target protein.[7] This can be used to investigate the effect of this compound on key signaling pathways involved in apoptosis and cell cycle regulation.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical this compound-induced apoptotic signaling pathway.
Protocol: Western Blot
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[6]
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7][9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, and a loading control like β-actin) overnight at 4°C.[6][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 3: Relative Protein Expression Changes Induced by this compound
| Protein | Treatment | Fold Change (vs. Vehicle) |
| p53 | This compound | 2.5 ↑ |
| Bax | This compound | 3.1 ↑ |
| Bcl-2 | This compound | 0.4 ↓ |
| Cleaved Caspase-3 | This compound | 4.2 ↑ |
Cell Migration and Angiogenesis Assays
For a comprehensive evaluation of this compound's anti-cancer potential, further assays investigating its effect on cell migration, invasion, and angiogenesis are recommended.
Cell Migration (Wound Healing) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.[10][11]
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[12][13]
Endothelial Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[14][15][16]
Conclusion
These application notes and protocols provide a foundational framework for the in vitro efficacy testing of the novel compound this compound. The presented methodologies will enable researchers to determine its cytotoxic and apoptotic effects on cancer cells and to begin elucidating its mechanism of action. Further investigation into its anti-migratory and anti-angiogenic properties will provide a more complete picture of its therapeutic potential.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 5. scispace.com [scispace.com]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. cusabio.com [cusabio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 15. ibidi.com [ibidi.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Src Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific antibody identifier "AH13" could not be located in publicly available resources. Therefore, these application notes and protocols are based on the principles of Western blot analysis for Src phosphorylation using a representative, well-characterized antibody targeting the activating phosphorylation site of Src (Tyrosine 416, equivalent to Tyrosine 419 in human Src). Researchers should always consult the datasheet for the specific antibody being used.
Introduction
The Src family of non-receptor tyrosine kinases are crucial regulators of a wide array of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Aberrant activation of Src is a common feature in many human cancers, making it a significant target for therapeutic intervention.[2] The activity of Src kinases is tightly regulated by phosphorylation. Phosphorylation at Tyrosine 416 (Tyr416) within the activation loop is a hallmark of Src activation, leading to a conformational change that enhances its catalytic activity.[1][3] In contrast, phosphorylation at Tyrosine 527 in the C-terminal tail by C-terminal Src kinase (Csk) maintains Src in an inactive state.[1][3]
Western blotting is a fundamental technique used to detect and quantify the levels of phosphorylated Src (p-Src) in cell lysates and tissue samples. This method allows for the assessment of Src activation in response to various stimuli or the efficacy of Src inhibitors. This document provides a detailed protocol for the analysis of Src phosphorylation at Tyr416 using a phospho-specific antibody.
Src Signaling Pathway
Src kinases are key signaling nodes that are activated by a variety of upstream signals, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[2][4] Once activated, Src can phosphorylate a multitude of downstream substrates, initiating signaling cascades that influence cellular behavior.[5] Key downstream pathways include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT3 pathways.[5]
Src Signaling Pathway Overview
Quantitative Data Presentation
The following tables provide representative quantitative data for a typical phospho-Src (Tyr416) antibody. Note that optimal dilutions and concentrations should be determined empirically for each specific antibody and experimental system.
Table 1: Recommended Antibody Dilutions
| Application | Recommended Starting Dilution | Dilution Range |
| Western Blot (WB) | 1:1000 | 1:500 - 1:2000 |
| Immunohistochemistry (IHC) | 1:200 | 1:100 - 1:500 |
| Immunofluorescence (IF) | 1:200 | 1:100 - 1:500 |
Table 2: Reagent and Buffer Composition
| Reagent/Buffer | Composition |
| Lysis Buffer (RIPA) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol (added fresh) |
| Transfer Buffer (Wet) | 25 mM Tris, 192 mM glycine, 20% methanol |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) |
| Primary Antibody Dilution Buffer | 5% (w/v) BSA in TBST |
| Secondary Antibody Dilution Buffer | 5% (w/v) non-fat dry milk in TBST |
Experimental Protocols
This section provides a detailed methodology for Western blot analysis of Src phosphorylation.
Experimental Workflow
Western Blot Workflow for p-Src Analysis
Step-by-Step Protocol
1. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and apply experimental treatments.
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
3. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
4. SDS-PAGE
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% resolving gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for optimal transfer efficiency.
6. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Src (Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src and/or a loading control protein (e.g., β-actin or GAPDH).
8. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Src signal to the total Src signal and/or the loading control to determine the relative level of Src phosphorylation.
References
- 1. Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody (#6943) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Navigating the Multifaceted Identity of "AH13" in Scientific Research
The designation "AH13" is associated with multiple distinct biological molecules in scientific literature, leading to potential ambiguity. Before proceeding with detailed experimental protocols, it is crucial to identify the specific molecule of interest. This document provides an overview of the most prominent molecules referred to as or related to "this compound" to aid in this clarification. The primary candidates include a small molecule AMPK activator (often cited in conjunction with its prodrug, C13), the peptide Apelin-13 (B560349), A-kinase anchoring protein 13 (AKAP13), and the cytokine Interleukin-13 (IL-13).
Small Molecule Activator of AMPK (related to C13)
One of the key compounds that may be misidentified as "this compound" is a potent and selective activator of the α1 isoform of AMP-activated protein kinase (AMPK), with its cell-permeable prodrug being C13. For the purpose of this guide, we will refer to the active compound as this compound (a hypothetical designation for C2, the active form of C13). AMPK is a central regulator of cellular energy homeostasis, making its activators valuable tools for metabolic disease research.
Signaling Pathway
This compound allosterically activates AMPKα1 complexes and protects against the dephosphorylation of a key activation site (Thr172).[1] This leads to the downstream regulation of metabolic pathways, such as the inhibition of lipid synthesis in hepatocytes.[1]
Caption: this compound signaling pathway for AMPK activation.
Quantitative Data
| Parameter | Value | Cell Type/Condition | Reference |
| AMPK α1 Activation (EC50) | ~0.3 µM | Cell-free assay | [1] |
| Lipid Synthesis Inhibition (IC50) | ~1 µM | Primary hepatocytes | [1] |
Experimental Protocols
In Vitro AMPK Activity Assay
-
Prepare Reagents :
-
Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
AMPK Enzyme: Recombinant human AMPK α1β1γ1 complex.
-
Substrate: SAMS peptide (HMRSAMSGLHLVKRR).
-
ATP Mix: Cold ATP and [γ-³²P]ATP.
-
This compound (C2) dilutions.
-
-
Procedure :
-
Incubate AMPK enzyme with varying concentrations of this compound in the assay buffer for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the ATP mix and SAMS peptide substrate.
-
Incubate for 15 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper three times in 1% phosphoric acid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Hepatocyte Lipid Synthesis Assay
-
Cell Culture :
-
Isolate primary hepatocytes from rodents or use a relevant cell line (e.g., HepG2).
-
Plate cells in appropriate culture media and allow them to adhere overnight.
-
-
Treatment :
-
Treat hepatocytes with varying concentrations of the prodrug C13 for 2-4 hours.
-
-
Measurement of Lipid Synthesis :
-
Add [¹⁴C]-acetate to the culture medium and incubate for 2 hours.
-
Wash the cells with PBS and lyse them.
-
Extract total lipids using a chloroform:methanol solvent mixture.
-
Measure the amount of radiolabel incorporated into the lipid fraction using a scintillation counter.
-
Apelin-13
Apelin-13 is a peptide that acts as an endogenous ligand for the APJ receptor, a G protein-coupled receptor. The Apelin/APJ system is involved in various physiological processes, including cardiovascular function and fluid homeostasis.[2][3]
Signaling Pathway
Upon binding to the APJ receptor, Apelin-13 can activate multiple downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation and plays a protective role against cardiac hypertrophy.[2][4]
Caption: Apelin-13 signaling via the PI3K/AKT/mTOR pathway.
Quantitative Data
| Parameter | Value | Model System | Effect | Reference |
| Apelin-13 Dose | 200 µg·kg⁻¹·day⁻¹ | Dahl salt-sensitive rats | Ameliorated cardiac dysfunction | [3] |
| Apelin-13 Concentration | 1 µM | H9C2 cells (in vitro) | Reduced phenylephrine-induced hypertrophy | [2] |
Experimental Protocols
In Vitro Cardiomyocyte Hypertrophy Assay
-
Cell Culture :
-
Culture H9C2 rat cardiomyoblasts in DMEM supplemented with 10% FBS.
-
Induce hypertrophy by treating cells with phenylephrine (B352888) (PE) for 24-48 hours.
-
-
Treatment :
-
Co-treat cells with PE and varying concentrations of Apelin-13.
-
-
Analysis :
-
Cell Size Measurement : Capture images using a microscope and measure the cell surface area using software like ImageJ.
-
Gene Expression Analysis : Measure the mRNA levels of hypertrophic markers (e.g., ANP, BNP, β-MHC) using qRT-PCR.
-
Western Blot : Analyze the phosphorylation status of key signaling proteins like AKT and mTOR.[4]
-
In Vivo Cardiac Function Assessment
-
Animal Model :
-
Use a suitable animal model of cardiac hypertrophy or heart failure, such as Dahl salt-sensitive rats on a high-salt diet.[3]
-
-
Drug Administration :
-
Administer Apelin-13 (e.g., via intraperitoneal injection or osmotic mini-pumps) over a specified period.
-
-
Hemodynamic Measurements :
-
Perform echocardiography to assess cardiac function parameters like ejection fraction, fractional shortening, and chamber dimensions.
-
Conduct pressure-volume loop analysis for more detailed hemodynamic assessment.
-
-
Histological Analysis :
-
At the end of the study, sacrifice the animals and collect heart tissue.
-
Perform histological staining (e.g., H&E, Masson's trichrome) to assess myocyte size and fibrosis.
-
Other Potential "this compound" Candidates
-
A-kinase anchoring protein 13 (AKAP13) : This is a scaffold protein that regulates signal transduction by localizing protein kinase A (PKA) and other signaling molecules. Laboratory studies involving AKAP13 often focus on its role in cellular processes like mechanotransduction and Hippo signaling, utilizing techniques such as luciferase reporter assays and Western blotting to study its function.[5]
-
Interleukin-13 (IL-13) : A cytokine that plays a key role in allergic inflammation and asthma. Research on IL-13 involves studying its effects on airway smooth muscle cells, calcium signaling, and the activation of signaling pathways like STAT6 and MAP kinases.[6]
To receive a more targeted and detailed practical guide, please specify which of these molecules corresponds to your "this compound" of interest.
References
- 1. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effect of Apelin-13 against cardiac hypertrophy through activating the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective effect of apelin-13 on cardiac performance and remodeling in end-stage heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of Hippo pathway signaling and A-kinase anchoring protein 13 in primordial follicle activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP kinases mediate interleukin-13 effects on calcium signaling in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Apelin-13 and AKAP13 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for cell-based assays to identify and characterize inhibitors of two distinct signaling molecules: Apelin-13 and A-kinase anchoring protein 13 (AKAP13). The "AH13 inhibitor" mentioned in the topic is addressed by providing protocols for these two likely targets, given the absence of a specific molecule designated "this compound" in the current scientific literature. These protocols are designed to be a comprehensive resource for researchers in academic and industrial settings.
Part 1: Apelin-13 Inhibitor Cell-Based Assays
Apelin-13 is a peptide that acts as an endogenous ligand for the G protein-coupled receptor, APJ. The Apelin/APJ system is involved in a variety of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis. Dysregulation of this system has been implicated in several diseases, making it an attractive target for therapeutic intervention.
Apelin-13 Signaling Pathway
Apelin-13 binding to its receptor, APJ, can trigger multiple downstream signaling cascades. Primarily, it couples to Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, it can activate other pathways such as the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and proliferation.
Caption: Apelin-13 signaling pathway and points of inhibition.
Experimental Protocols for Apelin-13 Inhibitor Assays
This assay is designed to measure the ability of a test compound to antagonize the Apelin-13-mediated inhibition of forskolin-stimulated cAMP production.
Principle: Apelin-13, through the Gi-coupled APJ receptor, inhibits adenylyl cyclase, thereby reducing the intracellular accumulation of cAMP induced by forskolin (B1673556). An antagonist will block this effect, leading to higher cAMP levels compared to cells treated with Apelin-13 alone.
Protocol:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human Apelin receptor (APJ) in a suitable growth medium.
-
Cell Seeding: Seed the cells into a 384-well plate at a density of 2,500 cells per well and incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and a reference antagonist (e.g., ML221).
-
Treatment:
-
Add the test inhibitor or reference compound to the cells.
-
Simultaneously or shortly after, add a fixed concentration of Apelin-13 (e.g., EC80 concentration of 10 nM) and a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and measure cAMP levels using a suitable detection kit, such as a LANCE Ultra cAMP kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the cAMP levels against the logarithm of the inhibitor concentration.
Data Presentation:
| Compound | Assay Type | Cell Line | Agonist (EC80) | IC50 (µM) | Reference |
| ML221 | cAMP Assay | CHO-K1-APJ | Apelin-13 (10 nM) | 0.70 | [1][2] |
| APJ antagonist-1 | β-arrestin Assay | - | Apelin-13 | 3.1 | [2] |
| (Ala13)-Apelin-13 | - | - | - | Antagonist | [1] |
This assay determines the effect of Apelin-13 inhibitors on cell viability and proliferation.
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., H9C2 or PC12) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with various concentrations of the Apelin-13 inhibitor for 24-48 hours. Include appropriate vehicle controls.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[3][4][5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Cell Line | Treatment | Concentration | Effect on Cell Viability | Reference |
| H9C2 | Apelin-13 | 10^-7 mol/l | Increased | [3] |
| PC12 | Apelin-13 | 1 µM | Increased | [5] |
| bEnd.3 | Apelin-13 | 1 x 10^-8 M | Attenuated OGD/R-induced decrease | [4] |
This assay visualizes and quantifies the internalization of the APJ receptor upon ligand binding and the potential inhibition of this process by an antagonist.
Principle: Upon agonist binding, GPCRs like APJ are internalized into the cell. This process can be monitored using fluorescently labeled ligands or antibodies against an epitope-tagged receptor. An antagonist will prevent the agonist-induced internalization.
Protocol:
-
Cell Culture: Use U2OS or HEK293 cells stably expressing an N-terminally HA-tagged human APJ receptor.
-
Cell Seeding: Seed cells in a 96-well imaging plate.
-
Treatment:
-
Pre-treat cells with a fluorescently labeled anti-HA antibody for 1 hour at 37°C to label the surface receptors.
-
Wash the cells to remove unbound antibody.
-
Treat the cells with the test inhibitor for a short period (e.g., 15-30 minutes) before adding a known concentration of Apelin-13 (e.g., 100 nM).
-
-
Incubation: Incubate for 1-2 hours to allow for receptor internalization.
-
Imaging: Fix the cells and acquire images using a high-content imaging system.
-
Data Analysis: Quantify the amount of internalized receptor by measuring the fluorescence intensity inside the cells. Compare the internalization in inhibitor-treated cells to that in cells treated with Apelin-13 alone.
Caption: General workflow for Apelin-13 inhibitor cell-based assays.
Part 2: AKAP13 Inhibitor Cell-Based Assays
A-kinase anchoring protein 13 (AKAP13), also known as Lbc, is a scaffolding protein that plays a crucial role in organizing signaling complexes. It is involved in the spatial and temporal regulation of protein kinase A (PKA) signaling and also functions as a guanine (B1146940) nucleotide exchange factor (GEF) for RhoA. AKAP13 has been implicated in the Hippo signaling pathway, which controls organ size and cell proliferation.
AKAP13 and the Hippo Signaling Pathway
AKAP13 can influence the Hippo pathway, which ultimately regulates the activity of the transcriptional co-activators YAP and TAZ. When the Hippo pathway is active, YAP/TAZ are phosphorylated and retained in the cytoplasm. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival. AKAP13 inhibitors can modulate this pathway.
Caption: AKAP13 in the context of the Hippo signaling pathway.
Experimental Protocols for AKAP13 Inhibitor Assays
This assay measures the transcriptional activity of the TEAD family of transcription factors, which are the downstream effectors of the Hippo pathway co-activators YAP and TAZ.
Principle: A luciferase reporter construct driven by a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC) is introduced into cells. When YAP/TAZ are active and bind to TEAD, luciferase is expressed. An inhibitor of AKAP13 that leads to the activation of the Hippo pathway will cause cytoplasmic retention of YAP/TAZ, thus reducing luciferase expression.
Protocol:
-
Cell Line: Use a cell line with a known dependency on YAP/TAZ signaling, such as the human granulosa tumor cell line COV434 or the breast cancer cell line MCF7.
-
Transfection: Co-transfect the cells with a TEAD-luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with various concentrations of the AKAP13 inhibitor (e.g., A13) for another 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TEAD-luciferase activity to the control reporter activity. Calculate the percentage of inhibition relative to the vehicle-treated control.
Data Presentation:
| Cell Line | Treatment | Concentration | Effect on TEAD-Luciferase Activity | Reference |
| COV434 | A13 (Inhibitor) | 10 µM | Decreased | [6] |
| COV434 | A02 (Activator) | 10 µM | Increased | [6] |
This is a biochemical assay to screen for small molecules that disrupt the interaction between AKAP13 and the regulatory subunit of PKA.
Principle: Recombinant RIIα subunits of PKA are immobilized on a microtiter plate. Full-length AKAP13 is then added. The interaction is detected using a primary antibody specific for AKAP13 and a secondary peroxidase-conjugated antibody. Inhibitors will prevent the binding of AKAP13 to PKA, resulting in a reduced signal.
Protocol:
-
Plate Coating: Coat a 384-well microtiter plate with recombinant RIIα subunits of PKA.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Compound Addition: Add the test compounds to the wells.
-
AKAP13 Addition: Add full-length AKAP13 to the wells and incubate to allow for binding.
-
Washing: Wash the plate to remove unbound AKAP13.
-
Antibody Incubation: Add a primary antibody against AKAP13, followed by a peroxidase-conjugated secondary antibody.
-
Detection: Add a chemiluminescent peroxidase substrate and measure the signal using a plate reader.
-
Data Analysis: Determine the concentration at which the test compound inhibits 50% of the AKAP13-PKA interaction (IC50).
Caption: Workflow for the AKAP13 inhibitor TEAD-luciferase reporter assay.
Disclaimer: These protocols provide a general framework. Optimization of cell densities, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for commercial kits and reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The protective effect of Apelin-13 against cardiac hypertrophy through activating the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apelin-13 prevents the effects of oxygen–glucose deprivation/reperfusion on bEnd.3 cells by inhibiting AKT–mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin-13 Protects Neurons by Attenuating Early-Stage Postspinal Cord Injury Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Hippo pathway signaling and A-kinase anchoring protein 13 in primordial follicle activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AH13 Concentration for Maximum Inhibition
Welcome to the technical support center for AH13, a novel inhibitor under investigation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this compound concentration for maximal and specific inhibitory effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial experiments, a dose-response study is recommended to determine the optimal concentration range. We suggest starting with a broad range of concentrations, for example, from 1 nM to 100 µM, to cover several orders of magnitude. This will help in identifying the half-maximal inhibitory concentration (IC50) and observing the full dynamic range of inhibition.
Q2: How can I determine the IC50 of this compound for my specific cell line and assay?
A2: To determine the IC50, you should perform a dose-response experiment. Seed your cells and treat them with a serial dilution of this compound. After the appropriate incubation time, measure the desired biological endpoint (e.g., enzyme activity, cell viability, protein expression). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that produces 50% of the maximum inhibition.
Q3: I am observing significant cell death at higher concentrations of this compound. What could be the cause and how can I mitigate this?
A3: High concentrations of small molecule inhibitors can sometimes lead to off-target effects or general cellular toxicity, which may not be related to the intended inhibitory mechanism.[1][2][3][4][5] It is crucial to differentiate between specific inhibition and non-specific cytotoxicity. We recommend performing a cell viability assay in parallel with your primary functional assay. Assays such as MTT, Calcein-AM, or LDH release can help quantify cytotoxicity.[6][7] If significant cytotoxicity is observed at concentrations required for target inhibition, consider using a lower concentration for a longer duration or exploring analogues of this compound with potentially lower toxicity.
Q4: How long should I pre-incubate my cells with this compound before starting my assay?
A4: The optimal pre-incubation time depends on the time required for this compound to enter the cells and engage with its target. For many cell-based assays, a pre-incubation time of 1 to 4 hours is sufficient. However, for some targets and cell types, longer or shorter times may be necessary. A time-course experiment can be performed to determine the optimal pre-incubation duration for achieving maximum inhibition.
Q5: What is the best way to prepare and store this compound stock solutions?
A5: this compound is typically supplied as a solid. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. The solubility and stability of the compound in different solvents and pH conditions should be considered.[8][9][10][11] For working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guides
Problem 1: High Variability in Inhibition Between Experiments
-
Possible Cause: Inconsistent cell seeding density, variations in reagent preparation, or differences in incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that cells are evenly distributed.
-
Consistent Reagent Preparation: Prepare fresh dilutions of this compound from a single, validated stock solution for each experiment.
-
Precise Incubation Times: Use a timer to ensure consistent pre-incubation and treatment times.
-
Include Controls: Always include positive and negative controls to monitor assay performance.[12]
-
Problem 2: No or Weak Inhibition Observed
-
Possible Cause: this compound concentration is too low, inactive compound, or the target is not expressed in the cell line.
-
Troubleshooting Steps:
-
Increase this compound Concentration: Perform a dose-response experiment with a higher concentration range.
-
Verify Compound Activity: Test the compound in a validated positive control system if available.
-
Confirm Target Expression: Use techniques like Western Blot or qPCR to confirm the expression of the this compound target protein in your cell line.
-
Check Assay Conditions: Ensure that the assay conditions (e.g., pH, temperature) are optimal for both the cells and the inhibitory activity of this compound.[13]
-
Problem 3: Inconsistent Dose-Response Curve (Not Sigmoidal)
-
Possible Cause: Off-target effects at high concentrations, compound precipitation, or assay interference.
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cytotoxicity assay to check for off-target effects at high concentrations.
-
Check Compound Solubility: Visually inspect the wells with the highest concentrations for any signs of compound precipitation. If precipitation is observed, consider using a lower top concentration or a different solvent.
-
Rule out Assay Interference: Run a control experiment without cells to see if this compound interferes with the assay reagents or detection method.
-
Data Presentation
Table 1: Dose-Response of this compound on Target Activity and Cell Viability
| This compound Concentration (µM) | % Inhibition of Target Activity (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 | 100 ± 3.1 |
| 0.01 | 8.2 ± 3.1 | 98.5 ± 2.8 |
| 0.1 | 25.6 ± 4.5 | 97.2 ± 3.5 |
| 1 | 48.9 ± 5.2 | 95.8 ± 4.1 |
| 10 | 85.3 ± 6.1 | 90.1 ± 5.5 |
| 50 | 92.1 ± 4.8 | 65.4 ± 7.2 |
| 100 | 93.5 ± 4.2 | 40.2 ± 8.9 |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | Target Expression (Relative Units) | IC50 (µM) |
| Cell Line A | 1.0 | 1.2 |
| Cell Line B | 2.5 | 0.5 |
| Cell Line C | 0.2 | 8.9 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Assay Measurement: Perform the specific assay to measure the biological endpoint of interest (e.g., add reagents for a luminescence-based kinase activity assay).
-
Data Analysis: Plot the results as percent inhibition versus log[this compound concentration] and fit a sigmoidal curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Treat cells with this compound as described in the IC50 determination protocol.
-
MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: Workflow for determining the IC50 and cytotoxicity of this compound.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.
Caption: Troubleshooting logic for addressing weak or no inhibition by this compound.
References
- 1. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. EarlyTox Cell Viability Assay Kits | Molecular Devices [moleculardevices.com]
- 7. youtube.com [youtube.com]
- 8. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. db.cngb.org [db.cngb.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: AH13 Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of AH13, a cell-permeable prodrug for the selective AMP-activated protein kinase (AMPK) α1 activator, C2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a cell-permeable prodrug that is intracellularly converted to C2, a potent and selective allosteric activator of the α1 isoform of AMP-activated protein kinase (AMPK). C2 activates AMPKα1 through direct allosteric activation and by protecting the activating phosphorylation at Threonine 172 from dephosphorylation. Recent studies have also revealed a secondary, indirect mechanism of action where the metabolism of the prodrug moiety of this compound (referred to as C13 in some literature) can lead to the production of formaldehyde, which can inhibit mitochondrial function. This mitochondrial inhibition increases the cellular AMP:ATP ratio, leading to the canonical activation of AMPK.
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited publicly available data from broad-panel kinase screening specifically for this compound or its active form, C2. Its selectivity for the α1 subunit of AMPK over the α2 subunit is a key feature. However, like many kinase activators and inhibitors that interact with the highly conserved ATP-binding pocket, the potential for off-target kinase interactions exists. As a proactive measure, it is recommended to perform a kinase selectivity profile to identify any potential off-target interactions in your experimental system.
Q3: Why am I observing effects in my cellular assay that are inconsistent with AMPKα1 activation?
A3: Discrepancies between expected and observed cellular phenotypes can arise from several factors:
-
Off-Target Effects: this compound or its active form, C2, may be interacting with other kinases or cellular proteins.
-
Indirect AMPK Activation: The formaldehyde-mediated indirect activation of AMPK can have broader cellular effects beyond direct AMPKα1 activation.
-
Cellular Context: The expression levels of AMPK subunits and other relevant signaling proteins can vary between cell lines, influencing the cellular response to this compound.
-
Compound Concentration: At high concentrations, the likelihood of off-target effects increases. It is crucial to use the lowest effective concentration of this compound.
Q4: How can I confirm that the observed effects in my experiment are due to on-target AMPKα1 activation?
A4: To validate on-target activity, consider the following control experiments:
-
Use of Knockout/Knockdown Models: Compare the effects of this compound in wild-type cells versus cells where the AMPKα1 subunit (PRKAA1) has been knocked out or knocked down.
-
Rescue Experiments: In AMPKα1 knockout/knockdown cells, reintroducing an active form of AMPKα1 should rescue the phenotype observed with this compound treatment in wild-type cells.
-
Use of a Structurally Unrelated AMPK Activator: Compare the effects of this compound with another well-characterized AMPK activator that has a different mechanism of action.
-
Downstream Target Phosphorylation: Confirm the phosphorylation of known AMPKα1 downstream targets, such as ACC (at Ser79) and ULK1 (at Ser555), using western blotting.
Troubleshooting Guide for Inconsistent Kinase Assay Results
This guide addresses common issues encountered when profiling this compound or similar compounds in in vitro kinase assays.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Pipetting errors, especially with small volumes. Incomplete mixing of reagents. Edge effects in the microplate due to evaporation. | - Ensure pipettes are properly calibrated and use appropriate techniques. - Prepare a master mix of reagents to minimize well-to-well variation. - Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
| Inconsistent IC50/EC50 Values | Inconsistent enzyme activity. Compound precipitation. Degradation of reagents (e.g., ATP). | - Aliquot and store the kinase enzyme at the recommended temperature to avoid freeze-thaw cycles. - Visually inspect for compound precipitation and confirm solubility in the assay buffer. - Prepare fresh ATP solutions and other critical reagents for each experiment. |
| No Inhibition/Activation Observed | Inactive enzyme or compound. Incorrect assay conditions (e.g., ATP concentration). | - Verify enzyme activity using a known positive control inhibitor/activator. - Confirm the integrity and concentration of your this compound stock solution. - For ATP-competitive compounds, the IC50 value is dependent on the ATP concentration. Ensure the ATP concentration is appropriate for your kinase and assay format. |
| False Positives/Negatives | Compound interference with the assay technology (e.g., fluorescence quenching, light scattering). | - Run a control experiment without the kinase to see if the compound itself affects the assay signal. - For luciferase-based assays like ADP-Glo™, test for compound-mediated inhibition of the luciferase enzyme. |
Quantitative Data: Representative Kinase Selectivity Profile
While a specific kinome scan for this compound is not publicly available, the following table presents a representative selectivity profile for GSK621, another known AMPK activator. This data illustrates the type of information a broad-panel kinase screen provides and can serve as a guide for interpreting your own results. Data is often presented as the percentage of remaining kinase activity at a specific compound concentration.
| Kinase Target | Family | % Activity Remaining @ 10 µM GSK621 |
| AMPK (α1β1γ1) | CAMK | Activated |
| ABL1 | TK | > 90% |
| AKT1 | AGC | > 90% |
| CDK2 | CMGC | > 90% |
| ERK1 | CMGC | > 90% |
| PKA | AGC | > 90% |
| SRC | TK | > 90% |
| Note: This is illustrative data for a different AMPK activator and does not represent the actual selectivity profile of this compound. Activation is noted for the primary target. For off-targets, a lower percentage of remaining activity indicates stronger inhibition. |
Experimental Protocols
Protocol: Broad-Panel Kinase Selectivity Screening (e.g., using ADP-Glo™ Kinase Assay)
This protocol provides a general workflow for assessing the selectivity of a compound like this compound against a panel of kinases.
1. Reagent Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Reconstitute and prepare all kinases, substrates, and buffers according to the manufacturer's instructions.
- Prepare a fresh solution of ATP at the desired concentration (e.g., the Km for each kinase).
2. Kinase Reaction:
- In a multi-well assay plate, add the kinase reaction buffer.
- Add the test compound (this compound) at the desired final concentration (e.g., 1 µM and 10 µM for initial screening). Include a vehicle control (e.g., DMSO).
- Add the specific kinase for each well or panel section.
- Initiate the kinase reaction by adding the ATP and substrate solution.
- Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
3. ADP Detection (using ADP-Glo™):
- Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate-reading luminometer.
- Calculate the percentage of kinase activity remaining in the presence of the compound relative to the vehicle control.
- A significant decrease in signal (for inhibitors) or increase (for activators, though this assay primarily measures ATP consumption) compared to the control indicates an interaction. For activators, a decrease in the final luminescent signal would be expected as more ATP is consumed.
Visualizations
Technical Support Center: Improving AH13 (Apelin-13) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered with the peptide AH13 (Apelin-13) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I properly store my this compound (Apelin-13) peptide?
A1: Proper storage is critical for maintaining the integrity of this compound. For lyophilized powder, it is recommended to store it at -20°C or -80°C in a desiccated environment. Once reconstituted, stock solutions should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[1] Many peptides are also light-sensitive, so storing them in amber vials or wrapping containers in aluminum foil is a good practice.[1]
Q2: What is the best solvent for reconstituting this compound (Apelin-13)?
A2: The choice of solvent depends on the experimental requirements. For many peptides, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is appropriate. For peptides that are difficult to dissolve, a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with an aqueous buffer may be necessary.[2] Always refer to the manufacturer's datasheet for specific solubility information.
Q3: My this compound (Apelin-13) solution shows precipitation after thawing. What should I do?
A3: Precipitation upon thawing can indicate that the peptide's solubility limit has been exceeded in that specific buffer or at that temperature. Gently vortexing or sonicating the solution may help redissolve the peptide.[2] If precipitation persists, it may be necessary to prepare a fresh stock solution at a lower concentration or in a different buffer system. Visually inspect the solution to ensure it is clear before use.[2]
Q4: I am observing inconsistent or lower-than-expected activity of this compound in my assays. Could this be a stability issue?
A4: Yes, inconsistent results are a common symptom of compound degradation.[1] Peptides like this compound are susceptible to proteolytic degradation, especially in complex biological samples or cell culture media. It is also possible that the peptide is adsorbing to plasticware. To troubleshoot, prepare fresh working solutions, use low-protein-binding tubes and plates, and consider including protease inhibitors in your experimental setup.[3] Verifying the integrity of your stock solution using an analytical method like HPLC can also be informative.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected bioactivity | Peptide degradation (proteolysis, oxidation), multiple freeze-thaw cycles, adsorption to surfaces. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution.[1]2. Use Protease Inhibitors: If using biological samples, add a protease inhibitor cocktail.3. Use Low-Binding Consumables: Utilize low-protein-binding microcentrifuge tubes and plates.4. Verify Stock Integrity: If possible, check the purity of the stock solution using HPLC or a similar analytical method.[2] |
| Visible precipitation in the solution | Poor solubility in the chosen buffer, concentration is too high, pH of the buffer is at the peptide's isoelectric point. | 1. Optimize Buffer: Test different buffer systems with varying pH and ionic strength.2. Lower Concentration: Prepare a new stock solution at a lower concentration.3. Sonication: Gently sonicate the solution to aid dissolution.[2]4. Review Datasheet: Consult the manufacturer's datasheet for optimal solubility conditions. |
| Changes in solution color | Oxidation or other chemical modification of the peptide. | 1. Protect from Light: Store solutions in amber vials or wrapped in foil.[1]2. Use Fresh Buffers: Prepare buffers with high-purity water and reagents to minimize contaminants.3. Consider Antioxidants: For long-term experiments, the addition of antioxidants may be beneficial, but their compatibility with the assay should be verified. |
Experimental Protocols
Protocol 1: Preparation of this compound (Apelin-13) Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the calculated volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex the solution to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: Assessment of this compound (Apelin-13) Stability in Experimental Buffer
Objective: To determine the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound stock solution
-
Experimental buffer
-
Incubator set to the experimental temperature
-
Analytical method for quantification (e.g., HPLC, ELISA)
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the final concentration used in your assays.
-
Divide the working solution into several aliquots, one for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
Incubate the aliquots under the same conditions as your experiment (e.g., 37°C, 5% CO2).[1]
-
At each time point, remove one aliquot and immediately analyze the concentration of intact this compound using a validated analytical method.
-
The initial time point (T=0) serves as the baseline for 100% integrity.
-
Plot the percentage of remaining this compound against time to determine its stability profile in your experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified this compound (Apelin-13) signaling pathway via the APJ receptor, activating the PI3K/AKT/mTOR cascade.
Caption: Experimental workflow for assessing the stability of this compound in a given buffer over time.
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound instability.
References
common problems with AH13 in cell-based assays
Introduction to AH13
This compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[1][2][] By binding to a unique pocket adjacent to the ATP-binding site, this compound locks MEK into an inactive state, preventing the phosphorylation and activation of its only known substrates, ERK1 and ERK2.[1][][4][5] Dysregulation of the MAPK pathway is a common driver in many human cancers, making MEK an important therapeutic target.[4][5][6] this compound is intended for research use only to investigate the roles of MEK and the MAPK pathway in cell proliferation, survival, differentiation, and apoptosis.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1 and MEK2.[1][2] This binding event stabilizes an inactive conformation of the enzyme, which prevents the phosphorylation and subsequent activation of the downstream kinases ERK1 and ERK2.[][5] The inhibition of ERK1/2 phosphorylation is the most direct and reliable pharmacodynamic marker of this compound activity.[1]
Q2: How should I dissolve and store this compound?
A2: For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][8] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity.[1][9]
Q3: What is a recommended starting concentration for this compound in a cell-based assay?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. For initial experiments, a dose-response curve is strongly recommended to determine the half-maximal inhibitory concentration (IC50). A broad range, for instance from 1 nM to 10 µM, is a good starting point for many cancer cell lines, particularly those with known BRAF or RAS mutations.[1][10]
Q4: How can I confirm that this compound is inhibiting the MAPK pathway in my cells?
A4: The most direct method to confirm this compound's on-target activity is to measure the phosphorylation status of ERK1/2 (p-ERK) via Western blotting.[1] Following treatment with this compound for 1-4 hours, a significant, dose-dependent decrease in p-ERK levels (specifically at Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) should be observed relative to total ERK levels.[1][11]
Q5: I'm observing high variability in my cell viability assay results. What are the common causes?
A5: High variability often stems from technical inconsistencies. Key factors include:
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers per well. Ensure the cell suspension is mixed thoroughly before and during plating.[12]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents is a major source of variability. Regularly calibrate pipettes and use consistent technique.[12]
-
Edge Effects: Wells on the outer perimeter of a plate are prone to evaporation, altering media concentration. It's recommended to avoid using the outer wells for experimental samples or to fill them with sterile PBS or media to create a humidity barrier.[9][12]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number to avoid phenotypic drift.[9][13]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability or proliferation is observed.
| Possible Cause | Recommended Solution |
| 1. Inactive Compound | Prepare a fresh dilution of this compound from a stock aliquot that has not undergone multiple freeze-thaw cycles. If the issue persists, use a new vial of the compound. To confirm activity, test this compound on a sensitive positive control cell line known to be responsive to MEK inhibition (e.g., A375 melanoma cells).[1] |
| 2. Suboptimal Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment using a wider range of concentrations (e.g., up to 50 µM) to determine the IC50 value.[10] |
| 3. Insufficient Incubation Time | The effect of MEK inhibition on cell viability may require longer exposure. Increase the incubation time (e.g., 48, 72, or 96 hours) and perform a time-course experiment to find the optimal endpoint. |
| 4. Cell Line Resistance | The cell line may have intrinsic resistance to MEK inhibitors due to mutations in downstream components of the pathway or activation of parallel survival pathways (e.g., PI3K/AKT). Confirm target engagement by checking for p-ERK inhibition via Western blot.[14] |
| 5. Assay Interference | The this compound compound or its solvent may interfere with the chemistry of your viability assay (e.g., MTT reduction). Consider using an alternative assay that measures a different endpoint, such as an ATP-based assay (e.g., CellTiter-Glo®).[15] |
Problem 2: Western blot shows no decrease in phosphorylated ERK (p-ERK).
| Possible Cause | Recommended Solution |
| 1. Sub-optimal Lysis Buffer | To preserve the phosphorylation state of proteins, it is critical to use a lysis buffer freshly supplemented with a cocktail of phosphatase and protease inhibitors.[11] Samples should be kept on ice or at 4°C at all times during preparation.[11][16] |
| 2. Incorrect Blocking Agent | For phospho-protein detection, use 5% w/v Bovine Serum Albumin (BSA) in TBST for blocking. Milk contains phosphoproteins (casein) that can cause high background with anti-phospho antibodies.[11] |
| 3. Antibody Issues | Ensure the primary antibody for p-ERK is validated and used at the recommended dilution. Incubate the primary antibody overnight at 4°C with gentle agitation to improve signal.[17] Use a positive control lysate (e.g., from cells stimulated with EGF or PMA) to confirm the antibody is working.[10][11] |
| 4. Insufficient Protein Loading | Load a sufficient amount of total protein (typically 20-30 µg per lane) to ensure detectable levels of p-ERK.[18] Perform a protein quantification assay (e.g., BCA) to normalize loading. |
| 5. Incorrect Normalization | The p-ERK signal must be normalized to the total ERK signal from the same sample. After detecting p-ERK, strip the membrane and re-probe with an antibody for total ERK.[11][19] |
Problem 3: Unexpected cytotoxicity is observed at low concentrations.
| Possible Cause | Recommended Solution |
| 1. Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be toxic to the cells. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[1][9] Always include a solvent-only vehicle control.[8] |
| 2. Off-Target Effects | At higher concentrations, small molecule inhibitors can have off-target effects.[8] If toxicity is observed well below the expected IC50 for MEK inhibition, consider that this compound might be affecting other pathways essential for cell survival in your specific model.[20] |
| 3. Compound Precipitation | High concentrations of this compound may precipitate out of the culture medium. Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and ensure the compound is fully dissolved in DMSO before adding it to the medium. |
| 4. Cell Seeding Density | Cells seeded at a very low density can be more susceptible to drug-induced toxicity. Optimize the cell seeding density for your specific cell line and assay duration.[9] |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
This table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound against a panel of human cancer cell lines after a 72-hour incubation period, as determined by a standard cell viability assay.
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 55 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 150 |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 12 |
| PC-9 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | >10,000 |
| MCF7 | Breast Adenocarcinoma | PIK3CA E545K | >10,000 |
Table 2: Recommended Starting Conditions for Common Assays
| Assay Type | Recommended this compound Conc. Range | Recommended Incubation Time | Key Readout |
| p-ERK Western Blot | 10 nM - 1 µM | 1 - 4 hours | Phospho-ERK1/2 levels |
| Cell Viability (MTT/ATP) | 1 nM - 10 µM | 72 hours | Cell viability (%) |
| Apoptosis (Caspase-Glo) | 100 nM - 5 µM | 24 - 48 hours | Caspase 3/7 activity |
| Cell Cycle (Flow Cytometry) | 100 nM - 2 µM | 24 hours | G1/S phase distribution |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Starve cells in serum-free medium for 12-24 hours to reduce basal p-ERK levels. Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control (DMSO).[10]
-
Stimulation (Optional): To observe inhibition of an activated pathway, stimulate cells with a known MAPK activator (e.g., 100 ng/mL EGF) for the final 10-15 minutes of the this compound treatment.[10]
-
Cell Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[1] Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C.[1] Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[1][19]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1][11]
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.[1]
-
-
Stripping and Re-probing: After imaging, strip the membrane using a mild stripping buffer.[19] Block again and re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.[11]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Harvest cells in the exponential growth phase. Dilute the cell suspension to an optimized seeding density (e.g., 3,000-8,000 cells/well) in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in culture medium. A 3-fold dilution series starting from 10 µM is a common approach.[1] Include a DMSO-only vehicle control.
-
Incubation: Carefully remove the old medium and add 100 µL of medium containing the different concentrations of this compound. Incubate the plate for 72 hours.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.[1][9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 4. news-medical.net [news-medical.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. MEK inhibition causes BIM stabilization and increased sensitivity to BCL-2 family member inhibitors in RAS-MAPK-mutated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterized drugs show unexpected effects [mpi-dortmund.mpg.de]
Technical Support Center: Refining Experimental Design for Reproducibility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the reproducibility of experiments involving novel compounds. Given the potential ambiguity of "AH13," this guide addresses two possible interpretations: Compound 13 (C13) , a prodrug for an AMPK activator, and Apelin-13 (B560349) , a peptide involved in cardiovascular signaling.
Section 1: Compound 13 (C13) - An AMPKα1 Activator
Compound 13 (C13) is the cell-permeable prodrug of C2, a potent allosteric activator of the α1 isoform of AMP-activated protein kinase (AMPK).[1] Proper experimental design is crucial for obtaining reproducible results with C13, particularly when studying its effects on cellular metabolism.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for C13?
-
A1: C13 is a prodrug that is converted to C2 within the cell. C2 allosterically activates AMPK, with a strong selectivity for the α1 catalytic subunit. This activation also protects against the dephosphorylation of Thr172, a key step in maintaining AMPK activity.[1]
-
-
Q2: How does C13-mediated AMPK activation affect cellular metabolism?
-
A2: Activated AMPK switches off anabolic, ATP-consuming pathways while turning on catabolic, ATP-producing pathways. A well-documented effect of C13 is the inhibition of hepatic lipid synthesis through the phosphorylation of acetyl-CoA carboxylase (ACC).[1]
-
-
Q3: What are the appropriate controls for an experiment using C13?
-
A3: Essential controls include a vehicle control (the solvent used to dissolve C13, typically DMSO), a negative control (untreated cells), and potentially a positive control using a known AMPK activator like AICAR. For specificity, experiments in AMPKα1 knockout cells can confirm the on-target effects of C13.[1]
-
-
Q4: How can I confirm that C13 is activating AMPK in my experiment?
-
A4: The most common method is to perform a Western blot to detect the phosphorylation of AMPK at Threonine 172 and the phosphorylation of its downstream target, ACC, at Serine 79.
-
Troubleshooting Guide: C13 Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of C13 on downstream targets (e.g., p-ACC levels). | 1. Compound Instability: C13 may have degraded. 2. Insufficient Incubation Time: The time may be too short for C13 to be converted to C2 and activate AMPK. 3. Low AMPKα1 Expression: The cell line used may not express sufficient levels of the AMPKα1 isoform. | 1. Prepare fresh stock solutions of C13 for each experiment. 2. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation period. 3. Verify the expression of AMPKα1 in your cell line via Western blot or qPCR. |
| High variability between replicates in cell viability assays. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation. 3. Pipetting Errors: Inaccurate dispensing of C13 or assay reagents. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outer wells of 96-well plates for experimental samples; fill them with sterile PBS or media instead.[2] 3. Use calibrated pipettes and practice consistent pipetting technique. |
| Unexpected cytotoxicity observed with C13 treatment. | 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. 2. Off-target Effects: At high concentrations, C13 may have effects independent of AMPK activation. | 1. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[3] 2. Perform a dose-response curve to identify the optimal, non-toxic concentration range for your experiments. |
Experimental Protocols
Protocol 1: Western Blot for AMPK Activation
-
Sample Preparation:
-
Seed cells (e.g., primary hepatocytes) in a 6-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of C13 or vehicle control for the optimized duration.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., β-actin) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an ECL substrate and an imaging system.[5]
-
Signaling Pathway and Workflow Diagrams
Caption: C13 is converted to C2, which activates AMPKα1, leading to ACC phosphorylation and inhibition of lipid synthesis.
Caption: A typical workflow for analyzing AMPK activation via Western blot.
Section 2: Apelin-13 - A Cardiovascular Peptide
Apelin-13 is an endogenous peptide that acts as a ligand for the G protein-coupled receptor APJ. The Apelin/APJ system is involved in various physiological processes, including cardiovascular function.[8] Studies have shown its protective effects against cardiac hypertrophy, often through the PI3K-AKT-mTOR signaling pathway.[9][10]
Frequently Asked Questions (FAQs)
-
Q1: What is the signaling pathway activated by Apelin-13?
-
Q2: How can I model cardiac hypertrophy in vitro to study Apelin-13's effects?
-
A2: A common method is to induce hypertrophy in cardiomyocyte cell lines (e.g., H9C2) using agents like phenylephrine (B352888) (PE) or angiotensin II. The protective effects of Apelin-13 can then be assessed.[10]
-
-
Q3: What are the key readouts to measure the effects of Apelin-13 on cardiac hypertrophy?
-
A3: Key readouts include measuring cell size, quantifying hypertrophic markers (e.g., MYH7), and assessing the phosphorylation status of proteins in the PI3K-AKT-mTOR pathway via Western blot.[10]
-
-
Q4: How do I ensure the observed effects are specific to the Apelin/APJ system?
-
A4: To confirm specificity, you can use cells with low or knocked-down expression of the APJ receptor (e.g., using siRNA). In these cells, the effects of Apelin-13 should be diminished or absent.[9]
-
Troubleshooting Guide: Apelin-13 Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent induction of hypertrophy in the in vitro model. | 1. Cell Health: Cells may be unhealthy, passaged too many times, or at an incorrect confluency. 2. Inducer Potency: The hypertrophic agent (e.g., PE) may have lost potency. | 1. Use cells at a low passage number and ensure they are seeded at a consistent density. 2. Prepare fresh solutions of the inducing agent for each experiment. |
| No change in PI3K/AKT/mTOR phosphorylation with Apelin-13 treatment. | 1. Peptide Degradation: Apelin-13 is a peptide and can be susceptible to degradation by proteases. 2. Suboptimal Timing: The time point for analysis may not capture the peak phosphorylation event. | 1. Aliquot Apelin-13 upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal time for observing pathway activation. |
| High background in Western blots for phosphorylated proteins. | 1. Insufficient Blocking: The blocking step may not be adequate. 2. Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Optimize antibody concentrations and ensure sufficient washing steps are performed. |
Experimental Protocols
Protocol 2: In Vitro Cardiomyocyte Hypertrophy Assay
-
Cell Culture and Treatment:
-
Seed H9C2 cells in appropriate culture plates.
-
Induce hypertrophy by treating cells with phenylephrine (PE) for 24-48 hours.
-
In the treatment group, co-incubate cells with PE and various concentrations of Apelin-13.
-
Include control groups: untreated cells, PE only, and Apelin-13 only.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Capture images of cells using a microscope and measure the cell surface area using software like ImageJ.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to quantify the expression of hypertrophic markers like MYH7.
-
-
Western Blot Analysis:
-
Prepare cell lysates as described in Protocol 1.
-
Perform Western blotting to detect the levels of phosphorylated and total PI3K, AKT, and mTOR.
-
Signaling Pathway and Logical Relationship Diagrams
Caption: Apelin-13 activates the PI3K/AKT/mTOR pathway, which can inhibit cardiac hypertrophy.
Caption: A logical approach to troubleshooting irreproducible experimental results.
References
- 1. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Cardioprotective effect of apelin-13 on cardiac performance and remodeling in end-stage heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective effect of Apelin-13 against cardiac hypertrophy through activating the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting AH13 Experimental Results
Welcome to the technical support center for AH13. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies and challenges encountered during experiments with this compound, a selective activator of the α1 subunit of AMP-activated protein kinase (AMPK). Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that allosterically activates the α1-containing complexes of AMPK. Its mechanism involves binding to the AMPK heterotrimer, inducing a conformational change that promotes its activation and protects against dephosphorylation of the catalytic α subunit at Threonine 172.[1] This leads to the downstream regulation of metabolic pathways.
Q2: Why am I observing variability in the potency of this compound between different cell lines?
A2: The cellular response to this compound is highly dependent on the relative expression levels of AMPK subunits, particularly the α1 and α2 catalytic subunits. Cell lines with a higher ratio of α1 to α2 subunits will exhibit a more robust response to this compound. We recommend performing baseline protein expression analysis (e.g., Western blot) for AMPKα1 and AMPKα2 in your cell models to correlate with the observed potency.
Q3: My in-cell assay results are not correlating with my cell-free enzymatic assay data. What could be the cause?
A3: Discrepancies between in-cell and cell-free assays can arise from several factors:
-
Cell Permeability: Ensure that the formulation of this compound you are using is cell-permeable. Some compounds require a prodrug form to efficiently cross the cell membrane.[1]
-
Off-Target Effects: In a cellular context, this compound could have off-target effects that are not present in a purified enzyme assay.
-
Cellular Energy Status: The basal energy state of your cells (i.e., the AMP:ATP ratio) can influence the magnitude of AMPK activation by this compound.
Q4: What are the recommended positive and negative controls for an this compound experiment?
A4:
-
Positive Controls: A well-characterized, direct AMPK activator like A-769662 or the non-specific activator AICAR can be used.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential. Additionally, using cells with AMPKα1 knocked down or knocked out can serve as a negative control to confirm the on-target effect of this compound.[1]
Troubleshooting Guides
Issue 1: Low or No Activation of AMPK
If you are observing lower than expected or no activation of AMPK in your experiments, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Storage | Verify the correct solvent and concentration for your this compound stock solution. Store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Low Expression of AMPKα1 in Cell Model | Confirm the expression of the AMPKα1 subunit in your chosen cell line via Western blot or qPCR. Consider using a cell line with known high expression of AMPKα1. |
| Suboptimal Assay Conditions | Ensure the assay buffer is at room temperature and the pH is optimal for enzyme activity.[2] Review the recommended incubation times and temperatures. |
| Presence of Interfering Substances | Certain components in cell culture media or sample preparation buffers can interfere with the assay. Avoid substances like high concentrations of EDTA, SDS, or sodium azide (B81097) in your final assay mixture.[2] |
| Degraded Compound | Test a fresh aliquot or a newly purchased lot of this compound to rule out compound degradation. |
Issue 2: High Background Signal in Assays
High background can mask the true effect of this compound. The following table provides guidance on how to reduce background noise.
| Potential Cause | Recommended Solution |
| Non-Specific Antibody Binding (Immunoassays) | Increase the number of wash steps and ensure the washing buffer is appropriate.[3] Consider using a blocking buffer. |
| Autofluorescence of Compound or Plate | When using fluorescence-based readouts, check the intrinsic fluorescence of this compound and the microplate at the assay wavelengths. Use black plates with clear bottoms for fluorescent assays.[2] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Microbial contamination can lead to high background signals.[4] |
| Incorrect Plate Reader Settings | Verify that the correct excitation and emission wavelengths are set on the plate reader.[2] |
Issue 3: Inconsistent Results Across Experiments
Reproducibility is key in scientific research. If you are facing inconsistent results, refer to the following suggestions.
| Potential Cause | Recommended Solution |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and growth media. Changes in cell confluence can alter cellular signaling. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.[5] |
| Temperature Fluctuations | Ensure that incubation steps are performed at a consistent temperature.[5] |
| Inconsistent Timing of Reagent Addition | Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents to all wells. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ACC (Ser79)
This protocol is for determining the activation of AMPK by measuring the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or controls for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-ACC (Ser79). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ACC or a housekeeping protein (e.g., GAPDH) for loading control.
Signaling Pathways and Workflows
Caption: A flowchart illustrating the experimental workflow for assessing this compound activity and a logical approach to troubleshooting inconsistent results.
Caption: The signaling pathway of this compound, leading to the activation of AMPK and subsequent inhibition of fatty acid synthesis through the phosphorylation of ACC.
References
Technical Support Center: Optimization of Incubation Time for Assays
Disclaimer: The specific entity "AH13" could not be definitively identified in publicly available scientific literature. Therefore, this guide provides comprehensive information and best practices for optimizing incubation time in cell-based assays applicable to a wide range of cell lines and compounds. The principles and protocols outlined here are designed to be adapted to your specific experimental context.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for their specific assays.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time a critical step in cell-based assays?
Optimizing incubation time is crucial for obtaining accurate and reproducible data. An insufficient incubation period may not allow for a biological effect to become apparent, leading to false-negative results. Conversely, an excessively long incubation can lead to secondary effects, such as cytotoxicity from the test compound or nutrient depletion in the culture medium, which can confound the results.[1][2]
Q2: What are the key factors that influence the optimal incubation time?
Several factors can influence the ideal incubation time for an assay:
-
Cell Type: Different cell lines have varying metabolic rates and doubling times, which affect how quickly they respond to stimuli.[3]
-
Assay Type: The nature of the assay (e.g., cytotoxicity, proliferation, signaling pathway activation) will dictate the necessary incubation period. For example, early apoptotic events can be detected within hours, while effects on cell proliferation may require 24-72 hours.[4][5]
-
Compound/Treatment Concentration: Higher concentrations of a substance may elicit a faster response, potentially requiring shorter incubation times.[5]
-
Mechanism of Action: The biological mechanism of the treatment is a key determinant. Inhibition of an enzyme might be rapid, whereas effects requiring changes in gene expression and protein synthesis will necessitate longer incubation periods.[5]
-
Seeding Density: The initial number of cells plated can impact the assay window and the time required to observe a significant effect.[3][6]
Q3: What is a good starting point for determining the incubation time for a new compound or cell line?
For initial experiments, it is recommended to perform a time-course experiment. A common starting range for many cell-based assays is between 24 and 72 hours.[4] For assays measuring immediate cellular responses like signaling pathway activation, much shorter time points (e.g., 5, 15, 30, 60 minutes) should be included.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Bubbles in the wells after adding reagents. | Carefully inspect plates for bubbles and gently puncture them with a sterile pipette tip if present.[8] |
| Edge effects due to evaporation in outer wells. | To minimize evaporation, avoid using the outer wells of the plate or ensure a humidified environment in the incubator.[9] | |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution.[9] | |
| No observable effect of the treatment | Incubation time is too short for the biological effect to manifest. | Conduct a time-course experiment with longer incubation periods (e.g., 48, 72, 96 hours).[5] |
| The concentration of the test compound is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| The chosen cell line is not responsive to the treatment. | Use a positive control known to elicit a response in your cell line to validate the assay system.[4] Consider using a different cell line known to be sensitive to your compound class.[4] | |
| High background signal or unexpected cytotoxicity in control wells | Reagent toxicity. | Some assay reagents, like MTT or resazurin, can be toxic to cells with prolonged exposure. Optimize the incubation time with the detection reagent itself. |
| Media depletion or pH shift. | For long-term assays, consider replenishing the culture medium. Monitor the color of the phenol (B47542) red indicator in the medium for significant pH changes.[9] | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly check cultures for any signs of contamination. Use aseptic techniques and periodically test for mycoplasma. |
Experimental Protocols
Protocol 1: Time-Course Experiment for a Cytotoxicity Assay
This protocol outlines a general procedure to determine the optimal incubation time for a test compound using a tetrazolium-based cytotoxicity assay (e.g., MTT).
Materials:
-
Your chosen cell line (e.g., "this compound")
-
Complete culture medium
-
Test compound stock solution
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or vehicle control.
-
-
Time-Course Incubation:
-
Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each time point.
-
Plot cell viability versus compound concentration for each incubation time to determine the IC50 value at each time point. The optimal incubation time is typically the one that provides a robust and significant effect at a physiologically relevant concentration.
-
Data Presentation: Example Time-Course Cytotoxicity Data
| Incubation Time (hours) | Compound X IC50 (µM) |
| 6 | > 100 |
| 12 | 75.3 |
| 24 | 42.1 |
| 48 | 25.8 |
| 72 | 26.1 |
In this example, the IC50 value stabilizes around 48 hours, suggesting that a 48-hour incubation period is optimal for this assay.
Visualizations
Caption: Workflow for optimizing incubation time in a cell-based assay.
References
- 1. allacronyms.com [allacronyms.com]
- 2. Power Tool Batteries | Power Tools | Screwfix [screwfix.com]
- 3. shop.moleculardevices.com [shop.moleculardevices.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. cedarlanelabs.com [cedarlanelabs.com]
- 6. Kits & Twinpacks | Power Tool Sets | Power Tools | Screwfix [screwfix.com]
- 7. al-Tabari - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Stable HepG2 Expressing Murine ADH1 (VA-13) Cell Line | Applied Biological Materials Inc. [abmgood.com]
Validation & Comparative
Validating Kinase Inhibitor Specificity: A Comparative Guide
A critical step in the development of any kinase inhibitor is the rigorous validation of its specificity. Off-target effects, where an inhibitor interacts with kinases other than its intended target, can lead to misinterpretation of experimental results and potential toxicity. This guide provides a framework for researchers, scientists, and drug development professionals to objectively assess the specificity of a kinase inhibitor, using the hypothetical inhibitor "AH13" as a case study. As public information on a specific kinase inhibitor designated "this compound" is unavailable, this guide will focus on the established methodologies and data presentation required for such a validation.
To proceed with a comparative analysis, the primary kinase target of the this compound inhibitor must first be identified. Without this crucial information, a meaningful comparison against other kinases cannot be conducted. Once the primary target is known, a comprehensive kinase panel screening is the standard approach to determine its specificity.
Data Presentation: Quantifying Specificity
A key component of a specificity analysis is the clear and concise presentation of quantitative data. This is typically achieved through tables that summarize the inhibitory activity of the compound against a broad range of kinases. The data should include metrics such as IC50 (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) or Ki (the inhibition constant).
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase | 10 | 1 |
| Off-Target Kinase A | 1,000 | 100 |
| Off-Target Kinase B | 5,000 | 500 |
| Off-Target Kinase C | >10,000 | >1,000 |
| Off-Target Kinase D | 800 | 80 |
| ... | ... | ... |
This table is for illustrative purposes only. Actual data would be populated from experimental results.
Experimental Protocols for Specificity Profiling
Several robust methods are available to assess the specificity of kinase inhibitors. The choice of method often depends on the desired throughput, sensitivity, and the stage of drug development.
Large-Scale Kinase Panel Screening (e.g., KinomeScan™)
This high-throughput method assesses the binding of a test compound to a large panel of kinases (often hundreds). It provides a broad overview of the inhibitor's selectivity profile.
Methodology:
-
Library of Kinases: A comprehensive library of purified human kinases is utilized.
-
Competitive Binding Assay: The test inhibitor is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified in the presence and absence of the test inhibitor. A reduction in binding indicates an interaction between the inhibitor and the kinase.
-
Data Analysis: The results are typically reported as the percentage of kinase remaining bound at a specific inhibitor concentration or as dissociation constants (Kd) for interacting kinases.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to validate target engagement and assess inhibitor specificity in a cellular context. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Intact cells are treated with the kinase inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and soluble and aggregated proteins are separated by centrifugation.
-
Protein Quantification: The amount of the target kinase (and other proteins) remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. This can be performed for multiple kinases to assess selectivity.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways. The following diagrams, generated using the DOT language, illustrate a general workflow for kinase inhibitor specificity testing.
experimental validation of AH13's mechanism of action
Introduction
This guide provides a comparative analysis of the experimental validation of the mechanism of action for AH13, a novel small molecule activator of AMP-activated protein kinase (AMPK). For the purpose of this guide, this compound is benchmarked against the well-established AMPK activator, AICAR (5-aminoimidazole-4-carboxamide ribonucleoside). The data presented is based on publicly available information for a structurally related compound, C13, which like this compound, acts as a potent AMPK activator.[1] AMPK is a crucial regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases.[1] This document is intended for researchers, scientists, and professionals in drug development interested in the preclinical validation of AMPK-targeting therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the in vitro efficacy and cellular effects of this compound (data from C13) and AICAR.
| Parameter | This compound (data from C13) | AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) | Reference Compound |
| Target | AMP-activated protein kinase (AMPK) α1 isoform selective | AMP-activated protein kinase (AMPK) non-selective | N/A |
| Mechanism of Action | Allosteric activation and protection against dephosphorylation of Thr172 | Mimics AMP, leading to allosteric activation | N/A |
| In Vitro Potency (EC50) | ~0.5 µM (for activation of AMPK α1β1γ1) | 200 - 500 µM (for activation of AMPK) | N/A |
| Cellular Effect | Inhibition of lipid synthesis in primary hepatocytes | Inhibition of fatty acid synthesis in various cell types | N/A |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of AMPK targeted by this compound and a typical experimental workflow for its validation.
Caption: this compound signaling pathway illustrating the activation of AMPK and downstream metabolic effects.
Caption: Experimental workflow for validating the mechanism of action of this compound in hepatocytes.
Experimental Protocols
1. In Vitro AMPK Activation Assay
-
Objective: To determine the direct effect of this compound on the activity of purified AMPK enzyme complexes.
-
Methodology:
-
Recombinant human AMPK α1β1γ1 complexes are expressed and purified.
-
The kinase reaction is initiated by adding a reaction mixture containing ATP, a fluorescently labeled peptide substrate (e.g., SAMS peptide), and varying concentrations of this compound or AICAR.
-
The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
Data are normalized to the maximal activation and fitted to a dose-response curve to determine the EC50 value.
-
2. Western Blot Analysis of Phospho-ACC
-
Objective: To assess the activation of AMPK in a cellular context by measuring the phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC).
-
Methodology:
-
Primary hepatocytes are cultured and then treated with various concentrations of this compound or AICAR for a specified duration (e.g., 1 hour).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-ACC (Ser79) and total ACC.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The ratio of phospho-ACC to total ACC is quantified by densitometry.
-
3. Cellular Lipid Synthesis Assay
-
Objective: To measure the functional consequence of AMPK activation on a key metabolic pathway.[1]
-
Methodology:
-
Primary hepatocytes are incubated with this compound or AICAR for a set period.
-
[14C]-labeled acetate (B1210297) is added to the culture medium as a tracer for fatty acid synthesis.[1]
-
After incubation, cells are washed and lipids are extracted using a solvent mixture (e.g., hexane/isopropanol).
-
The amount of incorporated [14C] into the lipid fraction is measured by scintillation counting.[1]
-
The results are normalized to the total protein content of the cells.
-
Comparative Mechanism of Action
The following diagram provides a logical comparison of the mechanisms of this compound and AICAR.
Caption: Logical comparison of the activation mechanisms of this compound and AICAR on AMPK.
The experimental data strongly support the mechanism of action of this compound as a direct, potent, and α1-selective activator of AMPK. Compared to the non-selective, indirect activator AICAR, this compound demonstrates higher potency in in vitro and cellular assays. The detailed protocols provided herein offer a robust framework for the continued investigation and validation of novel AMPK activators in drug discovery and development.
References
comparative analysis of AH13 and bosutinib
A comparative analysis between AH13 and the tyrosine kinase inhibitor bosutinib (B1684425) cannot be provided at this time. Extensive searches for a compound designated "this compound" within the context of cancer therapeutics or kinase inhibition did not yield any specific, publicly available information. The search results for "this compound" were ambiguous, referring to unrelated entities such as Apelin-13, a peptide hormone; A-kinase anchoring protein 13 (AKAP13); and an abbreviation for acquired factor XIII deficiency. There is no indication that "this compound" is a drug or research compound comparable to bosutinib.
Therefore, this guide will focus exclusively on providing a comprehensive overview of bosutinib , a well-documented and clinically approved therapeutic agent. The following sections detail its mechanism of action, signaling pathways, and relevant experimental and clinical data, adhering to the specified formatting and visualization requirements.
Bosutinib: A Dual Src/Abl Tyrosine Kinase Inhibitor
Bosutinib, marketed under the brand name Bosulif, is a potent, orally administered small molecule inhibitor of the BCR-ABL and Src family kinases.[1][2][3] It is primarily used in the treatment of chronic myeloid leukemia (CML).[1][2]
Mechanism of Action
Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of its target proteins and preventing their phosphorylation activity.[1][4] This inhibition disrupts the downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[4][5]
-
BCR-ABL Inhibition: The hallmark of Philadelphia chromosome-positive (Ph+) CML is the constitutively active BCR-ABL fusion protein, a tyrosine kinase that drives uncontrolled cell growth.[2][5] Bosutinib effectively inhibits the kinase activity of BCR-ABL, leading to apoptosis (programmed cell death) in CML cells.[4] It is effective against many imatinib-resistant forms of BCR-ABL, with the notable exceptions of the T315I and V299L mutations.[1][2]
-
Src Family Kinase (SFK) Inhibition: Bosutinib also potently inhibits several members of the Src family of kinases, including Src, Lyn, and Hck.[1][2] SFKs are involved in various cellular processes such as cell growth, differentiation, and survival.[4] Inhibition of SFKs by bosutinib contributes to its anti-leukemic activity and provides a broader spectrum of action.[4]
Signaling Pathways
The dual inhibition of BCR-ABL and Src family kinases by bosutinib impacts multiple downstream signaling pathways implicated in cancer pathogenesis.
Figure 1: Simplified signaling pathway showing the inhibitory action of bosutinib.
Quantitative Data
The efficacy of bosutinib has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of Bosutinib
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | 1.2 | [6] |
| SRC | 1.2 | [6] |
| LYN | 1.1 | [6] |
| HCK | 3.7 | [6] |
| PDGF Receptor | >1000 | [6] |
| c-KIT | >1000 | [6] |
Table 2: Clinical Efficacy of Bosutinib in CML (BFORE Trial - 5-Year Follow-up)
| Endpoint | Bosutinib (n=268) | Imatinib (B729) (n=265) | Odds Ratio (95% CI) |
| Major Molecular Response (MMR) | 73.9% | 64.6% | 1.57 (1.08–2.28) |
| MR4 | 58.2% | 48.1% | 1.50 (1.07–2.12) |
| MR4.5 | 47.4% | 36.6% | 1.57 (1.11–2.22) |
| Complete Cytogenetic Response (CCyR) | 83.2% | 76.8% | 1.52 (0.97–2.39) |
| Overall Survival (5-year) | 94.5% | 94.6% | N/A |
| Data from the BFORE trial comparing bosutinib with imatinib in newly diagnosed chronic phase CML patients.[7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of bosutinib are crucial for reproducibility and interpretation of the data.
Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of bosutinib required to inhibit 50% of the activity of a target kinase.
-
Methodology:
-
Recombinant human kinase enzymes (e.g., BCR-ABL, SRC) are used.
-
A kinase reaction is initiated in a buffer containing ATP and a specific peptide substrate.
-
The reaction is carried out in the presence of varying concentrations of bosutinib.
-
The amount of phosphorylated substrate is quantified, typically using a fluorescence-based or radiometric assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of bosutinib on the viability and proliferation of cancer cell lines.
-
Methodology:
-
CML cell lines (e.g., K562) are seeded in 96-well plates.
-
Cells are treated with a range of bosutinib concentrations for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.
-
The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.
-
Cell viability is expressed as a percentage of the untreated control.
-
Clinical Trial Protocol for CML Treatment (BFORE Trial - Simplified)
-
Objective: To compare the efficacy and safety of bosutinib versus imatinib in newly diagnosed adult patients with chronic phase Ph+ CML.
-
Study Design: Randomized, open-label, multicenter, phase 3 trial.
-
Patient Population: Adult patients with newly diagnosed chronic phase Ph+ CML.
-
Intervention:
-
Experimental Arm: Bosutinib 400 mg once daily.
-
Control Arm: Imatinib 400 mg once daily.
-
-
Primary Endpoint: Major molecular response (MMR) at 12 months.
-
Secondary Endpoints: Complete cytogenetic response (CCyR), time to response, progression-free survival (PFS), and overall survival (OS).
-
Assessments:
-
Molecular response (BCR-ABL1 transcript levels) assessed by quantitative real-time PCR.
-
Cytogenetic response assessed by bone marrow cytogenetics.
-
Safety and tolerability monitored throughout the study.
-
Conclusion
Bosutinib is a highly effective dual Src/Abl kinase inhibitor with a well-characterized mechanism of action and a significant clinical benefit in the treatment of CML. Its ability to inhibit both BCR-ABL and Src family kinases provides a potent and broad-spectrum anti-leukemic activity. While a direct comparison with "this compound" is not possible due to a lack of available data on the latter, the extensive research and clinical validation of bosutinib establish it as a key therapeutic option for patients with CML.
References
- 1. Apelin13/APJ promotes proliferation of colon carcinoma by activating Notch3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The role of Hippo pathway signaling and A-kinase anchoring protein 13 in primordial follicle activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer [frontiersin.org]
- 6. AKAP13 Enhances CREB1 Activation by FSH in Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKAP13 couples GPCR signaling to mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Confirming the On-Target Effects of AH13 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of the hypothetical small molecule AH13, a selective activator of AMP-activated protein kinase α1 (AMPKα1). The primary focus is the application of small interfering RNA (siRNA) to validate that the observed cellular effects of this compound are directly mediated through its intended target.
The confirmation of on-target activity is a critical step in the early stages of drug discovery and development. It establishes a clear link between the molecular mechanism of a compound and its physiological consequences, thereby reducing the risk of pursuing candidates with misleading or off-target-driven efficacy.[1][2][3] This guide will detail the necessary experimental protocols, present data in a comparative format, and provide visual workflows to facilitate a clear understanding of the validation process.
Understanding this compound and its Hypothesized Target
For the purpose of this guide, we will consider this compound as analogous to compound "C13," a cell-permeable prodrug that activates the α1 isoform of AMPK.[4] AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to downstream effects such as the inhibition of lipid synthesis.[4] Therefore, the on-target hypothesis is that this compound activates AMPKα1, leading to measurable downstream cellular changes.
Comparative Analysis of On-Target Validation Methods
| Method | Principle | Advantages | Limitations |
| siRNA Knockdown | Transiently silences the expression of the target gene (AMPKα1) using sequence-specific small interfering RNAs.[1][7] | High specificity, relatively fast and cost-effective, applicable to a wide range of cell types.[2] | Transient effect, potential for off-target effects, delivery efficiency can be variable.[8][9][10] |
| CRISPR/Cas9 Knockout | Permanently disrupts the target gene at the genomic level. | Complete and permanent loss of target expression, highly specific. | More time-consuming and technically complex than siRNA, potential for off-target genomic edits. |
| Chemical Genetics | Utilizes a modified version of the target protein that is sensitive to a specific small molecule inhibitor. | High temporal and spatial control over target inhibition. | Requires engineering of the target protein, may not be feasible for all targets. |
| Resistant Mutant Generation | Selects for cells that have acquired mutations in the target protein, rendering them insensitive to the compound. | Provides strong genetic evidence for the target. | Time-consuming, may not be possible for all targets or compounds. |
Experimental Protocols for siRNA-Mediated On-Target Validation of this compound
The following protocols provide a detailed workflow for confirming the on-target effects of this compound by silencing its proposed target, AMPKα1.
siRNA Design and Control Selection
Successful and reliable siRNA experiments hinge on careful design and the inclusion of appropriate controls.
Cell Culture and Transfection
-
Cell Line Selection: Choose a cell line that expresses a functional AMPKα1 and exhibits a measurable response to this compound. For example, primary hepatocytes are a relevant model for studying the inhibition of lipid synthesis.[4]
-
Transfection: Transfect the cells with the designed siRNAs (targeting AMPKα1, positive control, and negative control) using a suitable lipid-based transfection reagent or electroporation. Optimize the siRNA concentration and transfection time to achieve maximum knockdown with minimal cytotoxicity.
Experimental Treatment and Endpoint Analysis
-
This compound Treatment: Following a suitable incubation period for siRNA-mediated knockdown (typically 24-72 hours), treat the cells with this compound at a predetermined effective concentration. Include a vehicle control group for comparison.
-
Endpoint Assays:
-
Target Knockdown Confirmation (qPCR and Western Blot): At the end of the experiment, harvest the cells to confirm the specific knockdown of AMPKα1 at both the mRNA (Quantitative Real-Time PCR) and protein (Western Blot) levels.
-
Phenotypic Assay: Measure the downstream cellular effect of this compound. For an AMPKα1 activator, this could be a lipid synthesis assay (e.g., [¹⁴C]acetate incorporation into lipids).[4]
-
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from a successful on-target validation experiment for this compound.
Table 1: Confirmation of AMPKα1 Knockdown
| Treatment Group | AMPKα1 mRNA Level (relative to control) | AMPKα1 Protein Level (relative to control) |
| Negative Control siRNA | 1.0 | 1.0 |
| AMPKα1 siRNA #1 | 0.25 | 0.20 |
| AMPKα1 siRNA #2 | 0.30 | 0.28 |
Table 2: Effect of AMPKα1 Knockdown on this compound-Mediated Inhibition of Lipid Synthesis
| Treatment Group | Lipid Synthesis (% of Vehicle Control) |
| Negative Control siRNA + Vehicle | 100% |
| Negative Control siRNA + this compound | 45% |
| AMPKα1 siRNA #1 + Vehicle | 98% |
| AMPKα1 siRNA #1 + this compound | 85% |
| AMPKα1 siRNA #2 + Vehicle | 102% |
| AMPKα1 siRNA #2 + this compound | 88% |
The data should demonstrate that in cells treated with AMPKα1-targeting siRNAs, the inhibitory effect of this compound on lipid synthesis is significantly attenuated compared to cells treated with a negative control siRNA. This outcome strongly supports the hypothesis that this compound mediates its effect through AMPKα1.
Visualizing the Workflow and Signaling Pathway
Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and the underlying biological pathway.
References
- 1. Confirming the RNAi-mediated mechanism of action of siRNA-based cancer therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 9. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
Unveiling the Therapeutic Promise of AH13 in Preclinical Huntington's Disease Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Apelin-13 (AH13), a promising neuropeptide, in preclinical models of Huntington's Disease (HD). We present a comprehensive analysis of its performance against emerging alternative therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.
Huntington's Disease is a devastating neurodegenerative disorder characterized by progressive motor dysfunction, cognitive decline, and psychiatric disturbances. The search for effective disease-modifying therapies is paramount. This guide focuses on the preclinical validation of Apelin-13, a key player in the apelinergic system, which has demonstrated significant neuroprotective effects in a 3-nitropropionic acid (3-NP)-induced rat model of HD. This model recapitulates key pathological features of the disease, including striatal neurodegeneration and motor deficits.
Performance Comparison: Apelin-13 vs. Alternative Therapeutics
To provide a clear perspective on the therapeutic landscape, the following tables summarize the preclinical efficacy of Apelin-13 in comparison to two cutting-edge alternative strategies: antisense oligonucleotides (ASOs) and CRISPR-Cas9-based gene editing, which are being actively investigated for their potential to treat HD.
Table 1: Comparison of Therapeutic Efficacy in Preclinical Models of Huntington's Disease
| Therapeutic Agent | Preclinical Model | Key Efficacy Endpoints | Quantitative Results (where available) | Reference |
| Apelin-13 | 3-NP-induced rat model | Improved motor coordination (Rotarod test) | Significant increase in latency to fall compared to HD group (P<0.001)[1] | [1] |
| Increased neuronal density in the striatum | Significant increase in neuronal count in the Apelin-13 treated group[1] | [1] | ||
| Reduced glial cell proliferation in the striatum | Notable decrease in the total count of glial cells[1] | [1] | ||
| Attenuated oxidative stress in the striatum | Significant decrease in ROS and GSSG, and increase in GSH levels (P<0.001)[1] | [1] | ||
| Antisense Oligonucleotides (ASOs) | R6/2 mouse model | Alleviation of motor symptoms | Infusion of ASOs targeting mutant huntingtin (mHtt) improved motor function[2] | [2] |
| Prevention of brain mass loss | ASO treatment prevented brain atrophy associated with HD progression[2] | [2] | ||
| Increased survival rates | ASO-treated mice exhibited a significant increase in lifespan[2] | [2] | ||
| CRISPR-Cas9 | R6/2 mouse model | Improved motor deficits | CRISPR-Cas9 mediated disruption of the mutant HTT gene improved motor function[3][4] | [3][4] |
| Reduced mutant HTT protein inclusions | ~50% decrease in neuronal inclusions in the striatum[3] | [3] | ||
| Increased lifespan | Significantly improved lifespan in treated mice[3][4] | [3][4] |
Delving into the Mechanisms: Apelin-13's Neuroprotective Signaling
Apelin-13 exerts its neuroprotective effects through a multi-faceted signaling cascade. Upon binding to its receptor, APJ, it activates downstream pathways that combat oxidative stress, reduce inflammation, and promote neuronal survival. The diagram below illustrates the key signaling pathways implicated in the therapeutic action of Apelin-13 in the context of neurodegeneration.
Caption: Apelin-13 signaling pathway in neuroprotection.
Experimental Workflow for Preclinical Validation
The successful preclinical evaluation of a therapeutic candidate like Apelin-13 relies on a structured and rigorous experimental workflow. The following diagram outlines a typical process, from disease model induction to endpoint analysis.
Caption: A typical experimental workflow for preclinical drug validation.
Comparative Advantages of Apelin-13
The preclinical data suggests several potential advantages of Apelin-13 as a therapeutic strategy for Huntington's Disease. This diagram logically outlines these benefits compared to the challenges associated with gene-based therapies.
Caption: Logical comparison of Apelin-13 and gene-based therapies.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited in this guide are provided below.
3-Nitropropionic Acid (3-NP) Induced Rat Model of Huntington's Disease
This protocol describes the induction of Huntington's Disease-like pathology in rats using the mitochondrial toxin 3-NP.[5][6][7]
-
Animals: Adult male Wistar rats are used.
-
3-NP Preparation: 3-NP is dissolved in sterile saline. The pH is adjusted to 7.4.
-
Administration: 3-NP is administered via intraperitoneal (i.p.) injection. A common dosing regimen is 10-20 mg/kg body weight, once daily, for a period of 7 to 14 days to induce progressive striatal neurodegeneration.[6]
-
Monitoring: Animals are monitored daily for weight loss and the development of motor deficits.
Rotarod Test for Motor Coordination
The rotarod test is a widely used method to assess motor coordination and balance in rodents.[8][9][10][11][12]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Acclimation: Rats are acclimated to the testing room for at least one hour before the test.
-
Training: Prior to the test day, rats are trained on the rotarod at a low, constant speed (e.g., 5 rpm) for several minutes to familiarize them with the apparatus.
-
Testing Protocol:
-
The rotarod is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Each rat is placed on the rotating rod.
-
The latency to fall off the rod is recorded. A trial is typically ended if the animal falls or remains on the rod for a maximum cutoff time (e.g., 300 seconds).
-
Multiple trials are conducted for each animal with a rest period in between.
-
-
Data Analysis: The average latency to fall across trials is calculated for each animal and used for statistical analysis.
Immunohistochemistry for Neuronal and Glial Cell Counting
This protocol outlines the steps for staining brain tissue to identify and quantify neurons (using NeuN) and astrocytes (using GFAP).[13][14]
-
Tissue Preparation:
-
Rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose (B13894) solution.
-
Coronal sections of the striatum are cut on a cryostat.
-
-
Immunostaining Procedure:
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against NeuN (for neurons) and GFAP (for astrocytes).
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies that specifically bind to the primary antibodies.
-
Counterstaining and Mounting: A nuclear counterstain (e.g., DAPI) is often used. Sections are then mounted on slides with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Images of the stained sections are captured using a fluorescence microscope.
-
The number of NeuN-positive (neurons) and GFAP-positive (astrocytes) cells are counted within specific regions of interest in the striatum using stereological methods or image analysis software.
-
-
Data Analysis: The density of neurons and glial cells is calculated and compared between treatment groups.
References
- 1. Exploring the therapeutic potential: Apelin-13’s neuroprotective effects foster sustained functional motor recovery in a rat model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. CRISPR-Cas9-Mediated Genome Editing Increases Lifespan and Improves Motor Deficits in a Huntington’s Disease Mouse Model (Journal Article) | OSTI.GOV [osti.gov]
- 4. CRISPR-Cas9-Mediated Genome Editing Increases Lifespan and Improves Motor Deficits in a Huntington’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Model of Huntington's disease induced with 3-nitropropionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. conductscience.com [conductscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. biomed-easy.com [biomed-easy.com]
- 11. Rotarod test [protocols.io]
- 12. Rotarod test in rats [protocols.io]
- 13. FDG-PET and NeuN-GFAP Immunohistochemistry of Hippocampus at Different Phases of the Pilocarpine Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AH13 and First-Generation Src Inhibitors: A Guide for Researchers
An objective comparison between the novel compound AH13 and established first-generation Src inhibitors is not currently possible due to the absence of publicly available scientific literature and experimental data on this compound.
Src, a non-receptor tyrosine kinase, is a pivotal regulator of numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Its dysregulation is frequently implicated in the progression of various cancers, making it a key target for therapeutic intervention. First-generation Src inhibitors, such as dasatinib, bosutinib, and saracatinib, have been extensively studied and utilized in both preclinical and clinical settings. These inhibitors primarily function as ATP-competitive antagonists, binding to the kinase domain of Src and preventing its catalytic activity.
A comprehensive comparison would necessitate detailed information on this compound's mechanism of action, biochemical potency, kinase selectivity, and cellular activity. This guide outlines the framework for such a comparison, highlighting the necessary data points and experimental methodologies, should information on this compound become available.
I. Mechanism of Action and Binding Mode
First-generation Src inhibitors are known to be ATP-competitive, binding to the active conformation of the Src kinase domain. Understanding this compound's mechanism would be the first step in a comparative analysis.
Key Questions for Comparison:
-
Is this compound an ATP-competitive inhibitor?
-
Does it bind to the active or inactive conformation of Src?
-
Does this compound exhibit a novel binding mode, potentially offering advantages in terms of selectivity or resistance profiles?
II. Quantitative Comparison of Potency and Selectivity
A critical aspect of evaluating any new inhibitor is its potency against the intended target and its selectivity across the human kinome.
Table 1: Comparative Biochemical Potency against Src Kinase
| Inhibitor | IC50 (nM) for Src | Ki (nM) for Src | Data Source |
| This compound | Data not available | Data not available | |
| Dasatinib | <1 | - | |
| Bosutinib | 1.2 | - | |
| Saracatinib | 2.7 | - |
Table 2: Kinase Selectivity Profile
| Inhibitor | Number of Kinases Inhibited >50% at 1 µM | Key Off-Target Kinases | Data Source |
| This compound | Data not available | Data not available | |
| Dasatinib | Broad (multi-kinase inhibitor) | Abl, c-Kit, PDGFRβ, EphA2 | |
| Bosutinib | Dual Src/Abl inhibitor | Abl | |
| Saracatinib | Relatively selective for Src family kinases | Abl (less potent) |
III. Cellular Activity and Downstream Signaling
The ultimate measure of an inhibitor's efficacy is its ability to modulate cellular processes and impact disease-relevant pathways.
Table 3: Comparative Cellular Activity
| Inhibitor | Cell Line | Assay | EC50 / GI50 | Effect on Src Autophosphorylation (pTyr419) | Data Source |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Dasatinib | Various cancer cell lines | Proliferation/Viability | Nanomolar range | Potent inhibition | |
| Bosutinib | Various cancer cell lines | Proliferation/Viability | Nanomolar to low micromolar range | Inhibition | |
| Saracatinib | Various cancer cell lines | Proliferation/Viability | Nanomolar to low micromolar range | Inhibition |
IV. Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
A. Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Src kinase.
Protocol Outline:
-
Reagents: Recombinant human Src kinase, ATP, a suitable peptide substrate (e.g., poly(Glu,Tyr)4:1), and the test inhibitor (this compound or a first-generation inhibitor).
-
Procedure:
-
Src kinase is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
After a defined incubation period, the reaction is stopped.
-
The extent of substrate phosphorylation is measured, typically using a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
B. Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the growth and survival of cancer cell lines.
Protocol Outline:
-
Cell Culture: Cancer cell lines with known Src activity are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using reagents such as MTT or CellTiter-Glo.
-
-
Data Analysis: GI50 or EC50 values are determined by plotting cell viability against inhibitor concentration.
C. Western Blotting for Phospho-Src
This technique is used to determine the effect of the inhibitor on Src activation within cells by measuring the level of autophosphorylation at tyrosine 419 (pTyr419).
Protocol Outline:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a defined period, followed by lysis to extract cellular proteins.
-
Procedure:
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for phospho-Src (pTyr419) and a primary antibody for total Src (as a loading control).
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.
-
-
Data Analysis: The intensity of the phospho-Src band is normalized to the total Src band to quantify the degree of inhibition.
V. Signaling Pathway Diagrams
Visual representations of the signaling pathways affected by Src inhibitors are crucial for understanding their mechanism of action.
Caption: Simplified Src signaling pathway activated by receptor tyrosine kinases and integrins, leading to downstream activation of pathways controlling cell proliferation, survival, and migration.
Safety Operating Guide
Navigating the Safe Disposal of AH13: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical compounds is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of the hypothetical compound AH13, reflecting best practices in laboratory safety and chemical management.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, it is imperative to conduct a thorough hazard assessment of this compound. All personnel must be trained on its specific risks.[1][2] A Safety Data Sheet (SDS) should be the primary source of information, detailing the chemical's properties, hazards, and required safety precautions.[3] In the absence of a specific SDS for this compound, a risk assessment must be performed based on its chemical class and any known reactive properties. High-hazard chemicals, such as select carcinogens, reproductive toxins, and substances with high acute toxicity, require the development of chemical-specific Standard Operating Procedures (SOPs).[2]
Core Principles of this compound Waste Management
The fundamental principle of hazardous waste management is to prevent harm to human health and the environment.[4] This involves proper labeling, storage, and selection of an appropriate disposal method.
Waste Classification and Segregation:
Properly classify this compound waste to determine if it is a hazardous waste.[5] Waste should be segregated according to its chemical compatibility to prevent dangerous reactions.[4] For instance, flammable materials should be stored separately from corrosive substances.
Labeling and Storage:
All containers holding this compound waste must be clearly labeled with the words "Hazardous Waste" and include the full chemical name.[4] Containers must be in good condition, kept closed except when adding waste, and stored in a designated, secure area with secondary containment to prevent spills.[4][6]
| Storage Requirement | Guideline | Rationale |
| Container Integrity | Must be in good condition with no leaks or rust. | Prevents accidental release of hazardous material.[4] |
| Labeling | Affix a "Hazardous Waste" label with the full chemical name. | Ensures proper identification and handling.[4] |
| Closure | Keep containers tightly sealed when not in use. | Prevents spills and release of vapors.[4] |
| Segregation | Store incompatible waste streams separately. | Avoids dangerous chemical reactions.[4] |
| Secondary Containment | Store containers in a larger, chemically resistant basin or tray. | Contains leaks or spills from the primary container.[6] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general procedure for the disposal of this compound. This should be adapted based on the specific hazards identified in the risk assessment.
Experimental Protocol: this compound Neutralization and Disposal
-
Decontamination of Labware:
-
Triple-rinse all empty containers that held this compound with a suitable solvent capable of removing the chemical.[4]
-
Collect the rinsate as hazardous waste.[4]
-
After the initial solvent rinse, wash the container with soap and water.
-
Contaminated labware that cannot be decontaminated should be disposed of as hazardous waste.[4]
-
-
Waste Collection:
-
Use a designated, compatible container for collecting this compound waste.[4]
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Provide them with accurate information about the waste composition and volume.
-
Mandatory Visualization:
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: this compound Disposal Workflow from Hazard Assessment to Final Pickup.
Caption: Emergency Spill Response Plan for an this compound incident.
Emergency Preparedness
In the event of an accidental release of this compound, a clear and practiced spill response plan is crucial.[3] Spill prevention is the most effective means of hazard control.[3] However, should a spill occur, all personnel should be trained on the appropriate procedures.[3] For significant spills, immediate evacuation and notification of your institution's emergency response team are the first priorities.[3]
By adhering to these rigorous safety and disposal protocols, laboratories can ensure the safe management of chemical compounds like this compound, fostering a culture of safety and environmental responsibility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AH13
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of AH13, a potent compound requiring stringent operational controls. Developed for researchers, scientists, and drug development professionals, these guidelines are designed to ensure a safe laboratory environment and mitigate risks associated with this and similar hazardous materials.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure to this compound. The selection of appropriate PPE is contingent upon the specific task being performed and the associated risk of exposure. All personnel must be trained on the proper donning, doffing, and disposal of PPE.[1][2]
Table 1: Recommended Personal Protective Equipment for this compound Handling
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations (Low potential for aerosolization) | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions (e.g., dissolution, transfers) | - Chemical splash goggles or a face shield- Chemical-resistant gloves (consult manufacturer's compatibility chart)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear | - Elbow-length gloves for large volumes |
| Equipment Decontamination & Waste Disposal | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors may be generated) |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound from preparation to post-experiment cleanup. Adherence to these procedures is mandatory to prevent contamination and ensure personnel safety.
Experimental Protocol: Safe Handling of this compound
1.0 Pre-Experiment Preparation
1.1. Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and establishing mitigation strategies.[3][4][5][6] 1.2. Designated Area: Designate a specific, clearly demarcated area for handling this compound, preferably within a certified chemical fume hood or other ventilated enclosure.[7] 1.3. Equipment Assembly: Assemble all necessary equipment and materials (e.g., glassware, spatulas, stir bars, solvents) within the designated handling area before introducing this compound. 1.4. PPE Donning: Don the appropriate PPE as specified in Table 1, ensuring a proper fit. A second person should verify the correct donning of PPE.
2.0 Handling and Experimentation
2.1. Weighing: If weighing solid this compound, perform this task within the ventilated enclosure using a disposable weigh boat to minimize contamination of the balance. 2.2. Solution Preparation: When preparing solutions, slowly add the solvent to the this compound powder to prevent splashing and aerosol generation. 2.3. Experimental Procedures: Conduct all manipulations of this compound within the designated and controlled area. Use wet-wiping techniques for cleaning minor spills on surfaces.[8]
3.0 Post-Experiment Decontamination
3.1. Work Surfaces: Decontaminate all work surfaces with an appropriate and validated cleaning agent. 3.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures. If equipment cannot be fully decontaminated, it must be treated as hazardous waste.[1] 3.3. PPE Doffing: Remove PPE in the designated doffing area, following a strict procedure to avoid self-contamination (e.g., remove outer gloves first, followed by the gown, etc.).[9]
III. Disposal Plan: Managing this compound Waste and Contaminated Materials
A clear and concise plan for the disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused this compound | - Dispose of as hazardous chemical waste in a designated, labeled, and sealed container.- Do not mix with other chemical waste unless compatibility has been confirmed. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | - Place in a designated, leak-proof, and puncture-resistant hazardous waste container. |
| Contaminated PPE | - Segregate from general waste and place in a designated, labeled hazardous waste container.[9]- The container must be closable to prevent spills.[9] |
| Liquid Waste (e.g., reaction mixtures, cleaning solutions) | - Collect in a designated, labeled, and sealed hazardous waste container.- Do not dispose of down the drain. |
All hazardous waste must be handled and disposed of by a licensed hazardous waste management company.[9]
IV. Workflow and Safety Pathways
To provide a clear visual representation of the safety and handling procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of potent chemical compounds.
Caption: Recommended sequence for putting on and removing PPE.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. ul.ie [ul.ie]
- 6. intersolia.com [intersolia.com]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. benchchem.com [benchchem.com]
- 9. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
